Zatonacaftor
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2301945-38-8 |
|---|---|
Molecular Formula |
C24H27N3O4S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(5-ethyl-2-propan-2-yloxy-3-pyridinyl)-N-(2-methylquinolin-5-yl)sulfonylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H27N3O4S/c1-5-17-13-19(22(25-14-17)31-15(2)3)24(11-12-24)23(28)27-32(29,30)21-8-6-7-20-18(21)10-9-16(4)26-20/h6-10,13-15H,5,11-12H2,1-4H3,(H,27,28) |
InChI Key |
GTTUAFLREAIAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)OC(C)C)C2(CC2)C(=O)NS(=O)(=O)C3=CC=CC4=C3C=CC(=N4)C |
Origin of Product |
United States |
Foundational & Exploratory
Zatonacaftor (VX-121): A Technical Guide to its Mechanism of Action as a Novel CFTR Corrector
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatonacaftor (VX-121) is a novel, orally bioavailable small molecule investigational drug classified as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. It is a key component of a next-generation triple-combination therapy, alongside tezacaftor and deutivacaftor, for the treatment of cystic fibrosis (CF). This technical guide delineates the mechanism of action of this compound, supported by preclinical and clinical data. It details the molecular basis of its function in correcting the misfolded CFTR protein, particularly the F508del mutation, and presents quantitative data on its efficacy as part of a combination therapy. Furthermore, this guide provides detailed experimental protocols for key assays used to characterize its activity and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Triple-Combination Therapy
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a significant reduction of the protein at the cell surface.
This compound (VX-121) is a CFTR corrector that improves the processing and trafficking of mutant CFTR protein to the cell surface.[1] It is part of a triple-combination therapy with tezacaftor (a first-generation CFTR corrector) and deutivacaftor (VX-561, a deuterated analog of the CFTR potentiator ivacaftor).[2][3] Deutivacaftor is designed to have a longer half-life than ivacaftor, allowing for once-daily dosing.[3] The combination of two correctors with distinct binding sites and a potentiator leads to a synergistic effect, resulting in a greater amount of functional CFTR at the cell surface.[2]
Mechanism of Action
This compound, in concert with tezacaftor, functions as a pharmacological chaperone to facilitate the proper folding and trafficking of the F508del-CFTR protein. The mechanism can be broken down into the following key steps:
-
Binding to Misfolded CFTR: this compound and tezacaftor bind to distinct sites on the misfolded CFTR protein. While tezacaftor binds to the first membrane-spanning domain (MSD1), this compound is a novel corrector with a different binding site, contributing to an additive effect in stabilizing the protein.
-
Correction of Protein Folding and Trafficking: By binding to the mutant CFTR, this compound and tezacaftor stabilize its conformation, allowing it to bypass the endoplasmic reticulum-associated degradation (ERAD) pathway. This corrected protein can then be processed through the Golgi apparatus and trafficked to the plasma membrane.
-
Potentiation of Channel Function: Once the corrected CFTR protein is at the cell surface, the potentiator component of the therapy, deutivacaftor, binds to the channel and increases its open probability (gating), thereby enhancing the transport of chloride and bicarbonate ions.
The combined action of this compound, tezacaftor, and deutivacaftor results in a significant increase in the quantity and function of the CFTR protein at the cell surface, leading to improved ion and water transport.
Signaling Pathway of CFTR Correction and Potentiation
The following diagram illustrates the mechanism of action of the this compound-containing triple combination therapy.
Quantitative Data
The efficacy of this compound has been primarily evaluated as part of a triple combination therapy. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Preclinical In Vitro Efficacy
| Compound/Combination | Assay System | Parameter | Value | Reference(s) |
| Deutivacaftor (VX-561) | Human Bronchial Epithelial (HBE) cells (G551D/F508del) | EC50 for CFTR potentiation | ~255 nM | |
| This compound (VX-121) | Human Bronchial Epithelial (HBE) cells | EC50 for K+ secretion (BKCa channel) | 4.4 µM | |
| This compound/Tezacaftor/Deutivacaftor | F/F-HBE and F/MF-HBE cells | Chloride Transport | Increased more than dual combinations |
Table 2: Clinical Efficacy (Phase 3 SKYLINE 102 & 103 Trials)
| Parameter | Treatment Group | Baseline (on Trikafta®) | Change from Baseline | p-value | Reference(s) |
| ppFEV1 | Vanzacaftor/Tezacaftor/Deutivacaftor | - | Non-inferior to Trikafta® | <0.0001 | |
| Sweat Chloride (SwCl) | Vanzacaftor/Tezacaftor/Deutivacaftor | - | -4.7 mmol/L | <0.0001 | |
| % of patients with SwCl <60 mmol/L | Vanzacaftor/Tezacaftor/Deutivacaftor | 77% (on Trikafta®) | 86% | <0.0001 | |
| % of patients with SwCl <30 mmol/L | Vanzacaftor/Tezacaftor/Deutivacaftor | 23% (on Trikafta®) | 31% | <0.0001 |
ppFEV1: percent predicted forced expiratory volume in 1 second.
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a key functional assay to measure ion transport across epithelial cell monolayers.
Detailed Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del) are cultured on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Compound Treatment: The cells are incubated with this compound in combination with tezacaftor for 24-48 hours to allow for CFTR correction and trafficking to the cell surface.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Ringer's solution and maintained at 37°C, gassed with 95% O2/5% CO2.
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is measured.
-
Sequential Drug Additions:
-
Amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin is added to increase intracellular cAMP and activate CFTR.
-
Deutivacaftor is then added to potentiate the activity of the corrected CFTR channels.
-
Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is CFTR-mediated.
-
-
Data Analysis: The change in Isc after the addition of forskolin and the potentiator, which is subsequently inhibited by the CFTR inhibitor, is quantified as the measure of CFTR-mediated chloride transport.
Western Blot for CFTR Maturation
Western blotting is used to assess the glycosylation status of the CFTR protein, which is indicative of its maturation and trafficking through the secretory pathway.
References
An In-depth Technical Guide to Tezacaftor: A CFTR Corrector
Tezacaftor (formerly known as VX-661) is a small molecule drug that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] It is a second-generation corrector designed to address the underlying protein folding and trafficking defects caused by specific mutations in the CFTR gene, most notably the F508del mutation.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental evaluation methods for tezacaftor, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Tezacaftor is a complex small molecule with the IUPAC name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl]-cyclopropanecarboxamide.[1] Its chemical and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl]-cyclopropanecarboxamide | |
| Molecular Formula | C₂₆H₂₇F₃N₂O₆ | |
| Molecular Weight | 520.5 g/mol | |
| SMILES | CC(C)(CO)c1cc2cc(NC(=O)C3(c4ccc5c(c4)OC(F)(F)O5)CC3)c(F)cc2n1C--INVALID-LINK--CO | |
| InChIKey | MJUVRTYWUMPBTR-MRXNPFEDSA-N | |
| CAS Number | 1152311-62-0 | |
| LogP | 2.9 | |
| pKa (Strongest Acidic) | 11.54 | |
| pKa (Strongest Basic) | -2.8 | |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol (~25 mg/ml), DMSO (~30 mg/ml), and dimethyl formamide (DMF) (~30 mg/ml). | |
| Appearance | Crystalline solid |
Pharmacological Properties
Tezacaftor is a CFTR modulator, specifically a "corrector". It is used in combination with other CFTR modulators to treat cystic fibrosis in patients with specific CFTR gene mutations.
| Property | Description | Reference |
| Mechanism of Action | As a CFTR corrector, tezacaftor aids in the proper folding and processing of the mutant CFTR protein, particularly the F508del-CFTR variant, within the cell. This allows the protein to traffic to the cell surface and be inserted into the cell membrane. | |
| Target Protein | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. | |
| Therapeutic Use | Treatment of cystic fibrosis in patients with at least one F508del mutation or other responsive mutations in the CFTR gene. It is typically administered as part of a combination therapy. | |
| Combination Therapy | Tezacaftor is often used in combination with a CFTR potentiator, such as ivacaftor, and another corrector like elexacaftor. The corrector helps the CFTR protein reach the cell surface, and the potentiator holds the channel open, allowing for increased chloride ion transport. |
Mechanism of Action: Signaling Pathway
The primary role of tezacaftor is to overcome the cellular processing defect of mutant CFTR, particularly F508del-CFTR, which is often retained in the endoplasmic reticulum and targeted for degradation. By facilitating its proper folding, tezacaftor enables the transport of the CFTR protein to the cell membrane. Once at the cell surface, a potentiator molecule can then enhance its channel-gating function.
Key Experimental Protocols
The efficacy of CFTR correctors like tezacaftor is primarily assessed by measuring the restoration of CFTR channel function at the cell surface. Two standard in vitro assays for this purpose are the Ussing chamber assay and fluorescence-based assays.
1. Ussing Chamber Assay for CFTR Function
The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues.
-
Objective: To measure changes in CFTR-mediated chloride current in response to a corrector compound.
-
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from cystic fibrosis patients (homozygous for F508del) are cultured on permeable supports at an air-liquid interface to form a polarized monolayer.
-
Compound Incubation: The HBE cells are incubated with the corrector compound (e.g., tezacaftor) for 24-48 hours to allow for the rescue and trafficking of F508del-CFTR to the cell surface.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. Both sides are bathed in physiological solutions.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured. A basolateral-to-apical chloride gradient is established to drive chloride secretion through CFTR channels.
-
CFTR Activation: CFTR channels are activated by adding a cAMP agonist, such as forskolin, to the basolateral solution. A CFTR potentiator (e.g., ivacaftor) is also added to maximize channel gating.
-
Data Analysis: The change in Isc upon CFTR activation is a measure of the functional rescued CFTR at the cell surface. The magnitude of the current increase is proportional to the corrector's efficacy.
-
2. Fluorescence-Based (Halide-Sensitive YFP) Assay
This high-throughput screening assay uses a halide-sensitive yellow fluorescent protein (YFP) to measure CFTR-mediated ion transport.
-
Objective: To quantify the corrector-rescued CFTR channel activity by measuring the rate of iodide influx.
-
Methodology:
-
Cell Line: A cell line (e.g., Fischer rat thyroid - FRT cells) co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) is used.
-
Corrector Incubation: Cells are seeded in multi-well plates and incubated with the corrector compound for 16-24 hours at 37°C.
-
Assay Procedure:
-
The cells are washed to remove the corrector compound.
-
A cocktail containing a cAMP agonist (e.g., forskolin) and a CFTR potentiator (e.g., genistein or ivacaftor) is added to activate the rescued CFTR channels.
-
The plate is placed in a fluorescence plate reader.
-
-
Fluorescence Quenching: An iodide-containing solution is added, and the rate of YFP fluorescence quenching due to iodide influx through the activated CFTR channels is measured over time.
-
Data Analysis: The rate of fluorescence decrease is proportional to the CFTR-mediated iodide transport and, therefore, reflects the efficacy of the corrector compound.
-
Experimental Workflow for CFTR Corrector Evaluation
The development and evaluation of a CFTR corrector like tezacaftor typically follows a structured workflow, from initial high-throughput screening to more detailed functional characterization.
References
Zatonacaftor (GLPG2451): A Technical Guide for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The CFTR protein is an anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. Dysfunctional CFTR leads to abnormal ion and water transport, resulting in thick, sticky mucus in various organs, most critically affecting the lungs. Zatonacaftor (formerly GLPG2451), an investigational CFTR potentiator developed by Galapagos and AbbVie, represents a targeted therapeutic approach aimed at restoring the function of defective CFTR protein at the cell surface. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound is classified as a CFTR potentiator. Potentiators are small molecules that increase the channel open probability (gating) of CFTR proteins that are already present at the cell surface.[1] This mechanism is particularly effective for CFTR mutations that result in defective channel regulation or conductance (Class III and IV mutations), such as the G551D mutation. For the most common CF mutation, F508del, which is a processing and trafficking defect (Class II), potentiators like this compound are used in combination with CFTR correctors. Correctors aid in the proper folding and trafficking of the mutant CFTR protein to the cell membrane, thereby providing a target for the potentiator to act upon.[2]
While the precise binding site of this compound on the CFTR protein has not been explicitly detailed in publicly available literature, cryo-electron microscopy (cryo-EM) studies of other CFTR potentiators, such as ivacaftor and GLPG1837, have revealed a common binding site.[3] These potentiators bind to a pocket within the transmembrane (TM) region of CFTR, at an interface involving TM helices 4, 5, and 8.[3][4] This allosteric binding is thought to stabilize the open conformation of the channel, thereby increasing the flow of ions. Given that this compound is a potentiator from a distinct chemical series, it is hypothesized to act through a similar allosteric mechanism to enhance channel gating.
Preclinical Data
This compound has been characterized in various in vitro models to assess its potency and efficacy on different CFTR mutations. The following tables summarize key quantitative data from these preclinical studies.
Table 1: In Vitro Potency (EC50) of this compound on CFTR Mutations
| CFTR Mutation | Assay Type | Cell Type | Corrector Pre-treatment | This compound (GLPG2451) EC50 (nM) | Reference |
| G551D/F508del | TECC | Primary Human Bronchial Epithelial (HBE) Cells | None | 675 | |
| R334W/F508del | TECC | Primary Human Bronchial Epithelial (HBE) Cells | None | 40.3 |
Table 2: In Vitro Efficacy of this compound Compared to VX-770 (Ivacaftor)
| CFTR Mutation | Assay Type | Cell Type | Corrector Pre-treatment | This compound (GLPG2451) Efficacy (% of VX-770) | Reference |
| G551D/F508del | TECC | Primary Human Bronchial Epithelial (HBE) Cells | None | 147% | |
| R334W/F508del | TECC | Primary Human Bronchial Epithelial (HBE) Cells | None | 161% |
TECC: Transepithelial Clamp Circuit
Clinical Data
This compound has been evaluated in Phase 1 clinical trials in healthy volunteers, both as a single agent and in combination with the CFTR corrector GLPG2222.
Table 3: Summary of Phase 1 Clinical Trial NCT02788721 (Single Ascending Dose in Healthy Volunteers)
| Parameter | Results | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose | |
| Participants | Healthy male volunteers | |
| Primary Outcome | Safety and tolerability | |
| Key Findings | This compound was generally well-tolerated. | |
| Pharmacokinetics | Showed a pharmacokinetic profile supportive of once-daily dosing. |
Table 4: Summary of Phase 1 Clinical Trial NCT03214614 (Multiple Ascending Dose and Combination with GLPG2222 in Healthy Volunteers)
| Parameter | Results | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, multiple ascending oral doses of this compound alone and in combination with GLPG2222 for 14 days. | |
| Participants | 39 healthy male subjects. | |
| Primary Outcome | Safety and tolerability. | |
| Key Safety Findings | The combination was generally well-tolerated. Most adverse events were mild to moderate. | |
| Pharmacokinetics | Assessed for both single agent and combination. |
This compound was also part of the FALCON Phase 1b trial (NCT03540524) in CF patients, which evaluated a triple combination therapy consisting of this compound (GLPG2451), a C1 corrector (GLPG2222), and a C2 corrector (GLPG2737). Interim results showed that the addition of GLPG2737 to the double combination did not lead to an increase in CFTR activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other CFTR modulators.
YFP-Based Halide Influx Assay
This high-throughput screening assay is used to measure CFTR-mediated halide transport in living cells.
References
The Function of Tezacaftor as a CFTR Corrector: An In-depth Technical Guide
Note: The initial query for "zatonacaftor" did not yield any specific results in scientific literature. It is highly probable that this was a typographical error for tezacaftor , a well-documented Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. This guide will focus on the established functions and mechanisms of tezacaftor.
Introduction
Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder resulting from mutations in the CFTR gene.[1][2][3][4] This gene encodes the CFTR protein, an anion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[5] Mutations in the CFTR gene can lead to the production of a dysfunctional protein, with the most common mutation, F508del, causing the protein to misfold and be prematurely degraded, thus preventing it from reaching the cell surface to function. This disruption in ion transport leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs.
CFTR modulators are a class of drugs that target the underlying protein defect. These are broadly categorized as correctors and potentiators. Correctors , such as tezacaftor (formerly VX-661), are small molecules designed to rescue the processing and trafficking of misfolded CFTR proteins, like F508del-CFTR, enabling them to reach the cell surface. Potentiators , like ivacaftor, work to enhance the channel gating function of the CFTR protein at the cell surface. Tezacaftor is a second-generation CFTR corrector developed to improve upon the efficacy and safety profile of earlier correctors.
Core Function and Mechanism of Action of Tezacaftor
Tezacaftor functions as a CFTR corrector by directly binding to the misfolded F508del-CFTR protein during its biogenesis in the endoplasmic reticulum (ER). This binding helps to stabilize the protein structure, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the plasma membrane. By increasing the quantity of CFTR protein at the cell surface, tezacaftor lays the groundwork for potentiators to effectively enhance chloride channel activity.
Specifically, Type 1 correctors like tezacaftor are understood to stabilize the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs). The F508del mutation is located in NBD1 and disrupts this critical interface, leading to the protein's instability. Tezacaftor's interaction with the protein helps to overcome this structural defect.
Recent studies have also suggested that tezacaftor may have effects beyond CFTR correction. For instance, it has been shown to mobilize calcium from the endoplasmic reticulum, potentially through inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This finding suggests that the therapeutic benefits of tezacaftor might involve multiple cellular pathways.
Tezacaftor is most effective when used as part of a combination therapy. The dual combination of tezacaftor and the potentiator ivacaftor has shown clinical benefits. More recently, the triple combination therapy of elexacaftor/tezacaftor/ivacaftor (Trikafta/Kaftrio) has demonstrated even more significant improvements in clinical outcomes for patients with at least one F508del allele. In this triple combination, elexacaftor, another corrector, acts synergistically with tezacaftor to further improve the folding and function of the CFTR protein.
Quantitative Data on Tezacaftor Efficacy
The clinical efficacy of tezacaftor-containing regimens has been demonstrated in several clinical trials. The following tables summarize key quantitative data from these studies, focusing on improvements in sweat chloride concentration and lung function (percent predicted forced expiratory volume in 1 second, ppFEV1), which are primary biomarkers of CFTR function and disease progression.
Table 1: Efficacy of Tezacaftor/Ivacaftor Combination Therapy
| Patient Population | Treatment Group | Change in Sweat Chloride (mmol/L) | Change in ppFEV1 (percentage points) | Study |
| Homozygous for F508del | Tezacaftor 100 mg qd / Ivacaftor 150 mg q12h | -6.04 | +3.75 | |
| Compound heterozygous for F508del and G551D | Tezacaftor 100 mg qd (with ongoing ivacaftor) | -7.02 | +4.60 |
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor Triple Combination Therapy
| Patient Population | Treatment Group | Change in Sweat Chloride (mmol/L) | Change in ppFEV1 (percentage points) | Study |
| Homozygous for F508del | Elexacaftor/Tezacaftor/Ivacaftor | -45.1 (vs. Tezacaftor/Ivacaftor) | +10.2 (vs. Tezacaftor/Ivacaftor) | |
| One F508del allele and a minimal function mutation | Elexacaftor/Tezacaftor/Ivacaftor | -51.1 | Not directly compared in this study | |
| F508del homozygous | Elexacaftor/Tezacaftor/Ivacaftor | Not directly reported as a change, but CFTR function increased to 47.4% of normal | Not directly reported as a change | |
| Children aged 2-5 years (F508del/minimal function or F508del/F508del) | Elexacaftor/Tezacaftor/Ivacaftor | -57.9 | Not measured |
Experimental Protocols
The evaluation of CFTR modulators like tezacaftor relies on a set of standardized in vitro and clinical trial methodologies.
In Vitro Assays for CFTR Correction
-
Ussing Chamber and Whole-Cell Patch Clamp Recordings: These electrophysiological techniques are used to measure ion transport across epithelial cell monolayers.
-
Protocol Outline:
-
Human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del) are cultured on permeable supports to form a polarized monolayer.
-
The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Cells are pre-incubated with the corrector(s) (e.g., tezacaftor, elexacaftor) for a specified period (e.g., 24 hours).
-
CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist like forskolin.
-
A potentiator (e.g., ivacaftor) may be added to measure the maximal corrected CFTR activity.
-
The CFTR-specific current is confirmed by adding a CFTR inhibitor (e.g., CFTRinh-172).
-
The magnitude of the stimulated Isc is indicative of the level of CFTR correction and function.
-
-
-
Western Blotting for CFTR Maturation: This biochemical assay is used to assess the glycosylation state of the CFTR protein, which indicates its processing through the ER and Golgi.
-
Protocol Outline:
-
Cells expressing F508del-CFTR are treated with the corrector(s).
-
Total protein is extracted from the cells and separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane and probed with antibodies specific to CFTR.
-
The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) resides in the ER. The mature, complexly-glycosylated form (Band C, ~170 kDa) has trafficked through the Golgi to the cell surface.
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An increase in the ratio of Band C to Band B indicates successful correction of the trafficking defect.
-
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Clinical Trial Endpoints and Methodologies
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Sweat Chloride Concentration: A primary diagnostic and pharmacodynamic biomarker for CF. Lower sweat chloride indicates improved CFTR function.
-
Protocol Outline (Quantitative Pilocarpine Iontophoresis Test - QPIT):
-
A small area of the skin (typically the forearm) is stimulated to produce sweat using pilocarpine delivered by a weak electric current (iontophoresis).
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Sweat is collected for a specific period (e.g., 30 minutes) onto a filter paper or into a macroduct coil.
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The chloride concentration in the collected sweat is measured.
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Measurements are taken at baseline and at various time points after initiation of treatment to assess the change in sweat chloride concentration.
-
-
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Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1): A key measure of lung function and a primary efficacy endpoint in CF clinical trials.
-
Protocol Outline (Spirometry):
-
The patient takes a full breath in and then exhales as forcefully and rapidly as possible into a spirometer.
-
The spirometer measures the volume of air exhaled in the first second (FEV1).
-
This value is compared to the predicted normal value for a person of the same age, sex, height, and ethnicity to calculate the ppFEV1.
-
Measurements are taken at baseline and throughout the study to track changes in lung function.
-
-
-
Nasal Potential Difference (NPD): An in vivo electrophysiological measurement of ion transport across the nasal epithelium, reflecting CFTR function in the airways.
-
Protocol Outline:
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A recording electrode is placed on the surface of the nasal mucosa.
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The nasal epithelium is perfused with a series of solutions designed to isolate chloride and sodium transport.
-
The potential difference between the nasal mucosa and a reference electrode on the skin is measured.
-
A key step involves perfusion with a low-chloride solution and a cAMP agonist (e.g., isoproterenol) to stimulate CFTR-dependent chloride secretion.
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An increase in the chloride-conductive potential difference indicates improved CFTR function.
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-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Tezacaftor as a CFTR Corrector.
Caption: Typical workflow of a clinical trial for CFTR modulators.
References
- 1. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide | C26H27F3N2O6 | CID 46199646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Zatonacaftor: A Technical Overview of a Novel CFTR Potentiator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zatonacaftor (formerly GLPG2451) is a novel, once-daily investigational potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed by Galapagos NV in collaboration with AbbVie for the treatment of cystic fibrosis (CF).[1][2] Cystic fibrosis is a life-threatening genetic disease resulting from mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Its dysfunction leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs.[1][3]
This compound belongs to a class of drugs known as CFTR modulators, which aim to correct the underlying molecular defect in CF. Specifically, as a potentiator, this compound enhances the gating function of the CFTR channel, increasing the probability that the channel is open to allow for the passage of ions.[1] This document provides an in-depth technical guide on the discovery, mechanism of action, and development of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Discovery and Lead Optimization
The discovery of this compound stemmed from a focused effort to identify novel CFTR potentiators with improved pharmacological properties. The process began with a scaffold hopping approach, which was instrumental in identifying a new chemical series that was devoid of genotoxic liabilities found in earlier candidates. This medicinal chemistry strategy focused on retaining key intramolecular contacts necessary for potentiation activity while modifying the core chemical structure to optimize for safety and pharmacokinetic profiles suitable for once-daily dosing.
The lead optimization process involved extensive screening and characterization of numerous compounds. The selection of GLPG2451 as the clinical candidate was based on its favorable pharmacokinetic properties, which support a once-daily dosing regimen, and its low potential for cytochrome P450 (CYP) induction, minimizing the risk of drug-drug interactions.
Development Timeline:
-
2005: Galapagos initiates research in cystic fibrosis in collaboration with the Cystic Fibrosis Foundation.
-
2013: Galapagos enters into a global alliance with AbbVie to discover, develop, and commercialize novel CF therapies.
-
2016: The collaboration with AbbVie is expanded to focus on the development of a triple combination therapy.
-
2018: Initiation of the FALCON clinical trial, the first study of an investigational triple combination therapy including a potentiator, a C1 corrector, and a C2 corrector.
-
2021: A key scientific paper is published detailing the discovery and preclinical characterization of GLPG2451 (this compound).
Mechanism of Action
This compound is a CFTR potentiator, meaning it directly enhances the function of the CFTR protein located at the cell surface. The primary mechanism of action involves increasing the channel's open probability (gating), thereby augmenting the transepithelial transport of chloride ions.
The CFTR channel's gating is a complex process regulated by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs) and phosphorylation of the regulatory (R) domain. In many CF-causing mutations, the CFTR protein reaches the cell surface but exhibits defective gating, leading to reduced ion flow. This compound acts by binding to the CFTR protein and stabilizing the open-channel conformation, thus overcoming this gating defect. While the precise binding site of this compound on the CFTR protein has not been publicly disclosed, its functional effects are consistent with other known potentiators that allosterically modulate channel activity.
Preclinical Data
This compound has undergone extensive preclinical evaluation to characterize its potency, efficacy, and pharmacokinetic profile. These studies have utilized both in vitro cell-based assays and animal models.
In Vitro Efficacy
The potency of this compound as a CFTR potentiator has been assessed using various in vitro assays. Key quantitative data from these studies are summarized below.
| Assay Type | Cell Line / System | CFTR Genotype | EC50 (nM) | Efficacy (% of reference) | Reference |
| YFP Halide Assay | Fischer Rat Thyroid (FRT) cells | G551D | 3.4 | 120% (vs. VX-770) | |
| Ussing Chamber (TECC) | Primary Human Bronchial Epithelial (HBE) cells | F508del/F508del (with corrector) | 18 | 100% (vs. VX-770) |
EC50: Half-maximal effective concentration. Efficacy is expressed as the maximal effect relative to the reference potentiator VX-770 (ivacaftor).
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models were crucial in selecting this compound as a clinical candidate. These studies demonstrated a profile consistent with once-daily dosing in humans.
| Species | Dosing Route | Key Pharmacokinetic Parameters | Reference |
| Rat | Oral | Favorable oral bioavailability and half-life supporting once-daily dosing. | |
| Dog | Oral | Consistent pharmacokinetic profile with rat data. |
Specific quantitative pharmacokinetic parameters from these preclinical studies are not publicly available.
Clinical Development
This compound has been evaluated in clinical trials both as a monotherapy and as part of a combination regimen with CFTR correctors. The primary endpoints in these trials typically include assessments of safety and tolerability, changes in sweat chloride concentration (a biomarker of CFTR function), and improvements in lung function as measured by the percent predicted forced expiratory volume in one second (ppFEV1).
Phase 1 Studies
A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study (NCT03214614) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The study assessed single and multiple ascending doses of this compound, both alone and in combination with the corrector GLPG2222. The results indicated that this compound was generally safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing.
Combination Therapy Trials
This compound has been a key component of investigational triple combination therapies for CF. The FALCON trial was a notable study that evaluated a triple combination of this compound (potentiator), GLPG2222 (C1 corrector), and GLPG2737 (C2 corrector).
| Trial Name | Phase | Patient Population (Genotype) | Key Efficacy Outcomes | Reference |
| FALCON | 2 | F508del homozygous and F508del heterozygous with a minimal function mutation | Statistically significant reductions in sweat chloride and improvements in ppFEV1. |
Specific quantitative results from the FALCON trial have been presented at scientific conferences but are not fully published in peer-reviewed literature.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the preclinical characterization of this compound.
YFP-Based Halide Influx Assay
This high-throughput screening assay is used to measure CFTR-mediated halide influx into cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP).
Principle: The fluorescence of the YFP variant is quenched by iodide ions. Increased CFTR channel activity leads to a more rapid influx of iodide and, consequently, a faster rate of fluorescence quenching.
Protocol:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP and the CFTR mutation of interest (e.g., G551D-CFTR) are seeded into 384-well microplates.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Assay Procedure:
-
The microplate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
A solution containing a CFTR agonist (e.g., forskolin) and a high concentration of sodium iodide is added to each well.
-
The decrease in fluorescence over time is monitored.
-
-
Data Analysis: The rate of fluorescence quenching is calculated for each well. Dose-response curves are generated by plotting the quenching rate against the concentration of this compound to determine the EC50.
References
- 1. Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Zatonacaftor's Interaction with CFTR: A Technical Guide to the Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatonacaftor (VX-661, tezacaftor) is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector that has demonstrated significant clinical benefit in the treatment of cystic fibrosis (CF), particularly in combination with other modulators. This technical guide provides an in-depth analysis of the this compound binding site on the CFTR protein, its mechanism of action, and the experimental methodologies used to elucidate these details. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental techniques are provided. Visual diagrams generated using Graphviz are included to illustrate the signaling pathway and experimental workflows.
Introduction to this compound and CFTR Correction
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a reduced quantity of functional channels at the cell surface.
This compound is classified as a Type I CFTR corrector. These correctors are designed to rescue the trafficking of misfolded CFTR proteins, such as F508del-CFTR, enabling them to reach the plasma membrane and function as ion channels. This compound is a chemical derivative of the first-generation corrector lumacaftor (VX-809) and shares a similar mechanism of action.[1]
The this compound Binding Site on CFTR
Structural and biochemical studies have identified the primary binding site of this compound within the Membrane Spanning Domain 1 (MSD1) of the CFTR protein.[1][2][3] This binding pocket is located within the transmembrane helices of MSD1 and is crucial for the early stabilization of the nascent CFTR polypeptide during its biosynthesis.
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural information on the binding of Type I correctors to CFTR. These studies confirm that both lumacaftor and tezacaftor bind to the same site on MSD1.[2] The binding of this compound to this site is thought to allosterically stabilize the conformation of MSD1, promoting its proper folding and assembly with other CFTR domains, particularly the Nucleotide Binding Domain 1 (NBD1).
Mechanism of Action
This compound's primary mechanism of action is to act as a pharmacological chaperone during the biogenesis of the CFTR protein. By binding to MSD1, it facilitates the correct folding of this domain, preventing its premature degradation by the ER-associated degradation (ERAD) pathway. This stabilization allows the F508del-CFTR protein to mature through the Golgi apparatus and traffic to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.
The signaling pathway for this compound's action can be visualized as follows:
Quantitative Data
The following tables summarize key quantitative data related to this compound's interaction with and effect on the CFTR protein.
Table 1: Binding Affinity of this compound to CFTR
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (VX-661) | Competition Binding Assay with [3H]lumacaftor | Ki | 0.12 ± 0.04 µM |
Table 2: Functional Correction of F508del-CFTR by this compound
| Cell Type | Assay | Parameter | Value | Reference |
| Human Bronchial Epithelial Cells (F508del/F508del) | Ussing Chamber | EC50 (for sweat chloride reduction) | 0.5 µg/mL | - |
| Human Bronchial Epithelial Cells (F508del/F508del) | Ussing Chamber | EC50 (for ppFEV1 improvement) | 0.4 µg/mL | - |
Note: Specific EC50 values for chloride transport in primary human bronchial epithelial cells are often proprietary or presented in graphical form within publications. The provided values are based on pharmacokinetic/pharmacodynamic modeling from clinical trial data.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of CFTR correctors. Below are representative protocols for key experiments used to characterize the binding and function of this compound.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
This protocol outlines the general steps for determining the structure of CFTR in complex with this compound.
-
Protein Expression and Purification:
-
Human CFTR (wild-type or mutant) is overexpressed in a suitable cell line (e.g., HEK293).
-
Cells are harvested, and membranes are isolated by ultracentrifugation.
-
CFTR is solubilized from the membranes using a mild detergent (e.g., dodecyl maltoside).
-
The solubilized protein is purified using affinity chromatography (e.g., anti-FLAG M2 affinity gel) followed by size-exclusion chromatography.
-
-
Complex Formation and Grid Preparation:
-
Purified CFTR is incubated with a molar excess of this compound.
-
The CFTR-zatonacaftor complex is applied to a glow-discharged cryo-EM grid.
-
The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot).
-
-
Data Collection and Processing:
-
Cryo-EM data is collected on a Titan Krios electron microscope equipped with a direct electron detector.
-
Movies of the particles are recorded and processed for motion correction and CTF estimation.
-
Particles are picked, and 2D class averages are generated to select for high-quality particles.
-
An initial 3D model is generated, followed by 3D classification and refinement to obtain a high-resolution map.
-
The final map is used for model building and analysis of the this compound binding site.
-
Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound by competing with a radiolabeled ligand (e.g., [3H]lumacaftor).
-
Membrane Preparation:
-
Prepare membranes from cells overexpressing CFTR as described in the cryo-EM protocol.
-
Resuspend the membrane pellet in a suitable binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add a fixed concentration of [3H]lumacaftor to each well.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]lumacaftor as a function of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Western Blot (Gel-Shift) Assay for CFTR Maturation
This assay assesses the ability of this compound to promote the conversion of the immature, core-glycosylated CFTR (Band B) to the mature, complex-glycosylated form (Band C).
-
Cell Culture and Treatment:
-
Plate cells expressing F508del-CFTR and grow to confluence.
-
Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE on a low-percentage acrylamide gel to resolve the high molecular weight CFTR bands.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for Band B and Band C.
-
Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).
-
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This functional assay measures ion transport across a polarized epithelial cell monolayer.
-
Cell Culture:
-
Culture human bronchial epithelial cells expressing F508del-CFTR on permeable supports until they form a polarized monolayer with high transepithelial electrical resistance (TEER).
-
Treat the cells with this compound or vehicle for 24-48 hours.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the apical and basolateral sides of the monolayer with a physiological Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
-
Electrophysiological Recordings:
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical solution to block the epithelial sodium channel (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (to increase cAMP) and a phosphodiesterase inhibitor (e.g., IBMX) to the basolateral solution.
-
Add a CFTR potentiator (e.g., ivacaftor) to the apical solution to maximally activate the corrected CFTR channels.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc in response to each pharmacological agent.
-
Compare the forskolin- and potentiator-stimulated Isc between this compound-treated and control cells to determine the extent of functional correction.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a CFTR corrector like this compound.
Conclusion
This compound effectively corrects the trafficking defect of F508del-CFTR by binding to a specific site on the MSD1 domain. This interaction stabilizes the protein during its biogenesis, leading to an increased density of functional channels at the cell surface. The combination of structural, biochemical, and functional assays has been instrumental in elucidating the binding site and mechanism of action of this important CFTR modulator. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of CF drug discovery and development.
References
Zatonacaftor: A Preclinical Technical Guide on its Role as a CFTR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatonacaftor (formerly GLPG2737) is a small molecule that has been investigated for its modulatory effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. While initially explored in the context of cystic fibrosis, significant preclinical research has elucidated its potent inhibitory effects on CFTR, leading to its evaluation as a therapeutic candidate for Autosomal Dominant Polycystic Kidney Disease (ADPKD). This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action as a CFTR inhibitor and its efficacy in preclinical models of ADPKD.
Mechanism of Action in Autosomal Dominant Polycystic Kidney Disease (ADPKD)
In ADPKD, the formation and enlargement of kidney cysts are driven by the proliferation of epithelial cells and fluid secretion into the cyst lumen. This fluid secretion is mediated by the transport of chloride ions through the CFTR channel. This compound acts as an inhibitor of the CFTR channel, thereby blocking this chloride transport and subsequently reducing fluid secretion and cyst growth.[1][2][3][4][5]
The proposed signaling pathway for this compound's action in ADPKD is illustrated below.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. karger.com [karger.com]
- 3. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Supplementary Material for: GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - Karger Publishers - Figshare [karger.figshare.com]
An In-depth Technical Guide to the Pharmacology of Zatonacaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatonacaftor, also known as GLPG2451, is an investigational small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos NV in collaboration with AbbVie, this compound was designed to address the underlying cause of cystic fibrosis (CF), a genetic disorder characterized by defects in the CFTR protein. This guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.
Mechanism of Action
Cystic fibrosis is caused by mutations in the CFTR gene, which lead to the production of a dysfunctional CFTR protein. The CFTR protein is an ion channel responsible for the transport of chloride ions across the cell membrane of epithelial cells. In CF, impaired chloride transport results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.
This compound functions as a CFTR potentiator. This means that it enhances the activity of the CFTR protein that is already present at the cell surface. By binding to the CFTR protein, this compound increases the probability of the channel being in an open state, thereby facilitating the transport of chloride ions. This mechanism of action is particularly relevant for CFTR mutations that result in defective channel gating (Class III mutations) or reduced channel conductance (Class IV mutations). This compound has also been investigated in combination with CFTR correctors, which aim to increase the amount of CFTR protein that reaches the cell surface, a therapeutic strategy for the most common CF mutation, F508del (a Class II mutation).
The signaling pathway for CFTR potentiation by this compound can be visualized as follows:
Preclinical Pharmacology
The preclinical evaluation of this compound involved a series of in vitro studies to characterize its potency and efficacy on various CFTR mutations. These studies were crucial in establishing the foundational pharmacological profile of the compound.
In Vitro Efficacy
The potency of this compound was assessed using cellular assays, primarily the Yellow Fluorescent Protein (YFP)-based halide influx assay and patch-clamp electrophysiology on primary human bronchial epithelial (HBE) cells derived from CF patients.
| CFTR Mutation | Assay Type | Cell Type | Corrector | EC50 (nM) | Efficacy (% of VX-770) | Reference |
| G551D/F508del | TECC | HBE | - | 675 | 147% | [1] |
| R334W/F508del | TECC | HBE | - | 40.3 | 161% | [1] |
TECC: Transepithelial Clamp Circuit; HBE: Human Bronchial Epithelial
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound is not extensively available in the public domain. However, published information indicates that its pharmacokinetic profile in preclinical species was favorable and supported a once-daily dosing regimen in humans.[2]
Clinical Pharmacology
This compound progressed into early-stage clinical development, with Phase 1 studies designed to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers, both as a single agent and in combination with a CFTR corrector.
Pharmacokinetics in Humans
Results from the Phase 1 clinical trial (NCT03214614) indicated that this compound was rapidly absorbed and slowly eliminated, consistent with a once-daily dosing schedule.[2] Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed in detail.
Clinical Trials
This compound was evaluated in the following key clinical trials:
-
NCT03214614: A Phase 1 study in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound alone and in combination with the CFTR corrector GLPG2222. The study found that this compound was safe and well-tolerated.[2]
-
FALCON Trial (NCT03540524): A Phase 1b/2a study in CF patients to evaluate a triple combination therapy consisting of this compound (potentiator), GLPG2222 (C1 corrector), and GLPG2737 (C2 corrector). While specific quantitative results for the this compound-containing arms are not detailed in publicly available sources, the broader development program for this triple combination was ultimately discontinued by AbbVie.
Due to the discontinuation of the development program, comprehensive clinical efficacy data for this compound, such as mean changes in percent predicted forced expiratory volume in 1 second (ppFEV1) and sweat chloride concentration, are not available in the public domain.
Experimental Protocols
The following sections detail the general methodologies for the key experiments used to characterize the pharmacology of this compound.
YFP-Based Halide Influx Assay
This high-throughput screening assay is used to measure the activity of CFTR channels in living cells. It relies on a halide-sensitive variant of the yellow fluorescent protein (YFP-H148Q/I152L), whose fluorescence is quenched by iodide ions.
Principle: Cells expressing both the CFTR channel and the halide-sensitive YFP are first bathed in a chloride-containing solution. The CFTR channels are then activated (e.g., with forskolin), and an iodide-containing solution is added. The influx of iodide through open CFTR channels leads to a decrease in YFP fluorescence, and the rate of this quenching is proportional to the CFTR channel activity.
General Protocol:
-
Cell Culture: Fischer Rat Thyroid (FRT) or human bronchial epithelial (CFBE) cells stably expressing the desired CFTR mutant and the halide-sensitive YFP are seeded in 96- or 384-well black, clear-bottom plates.
-
Compound Incubation: Cells are incubated with this compound at various concentrations for a specified period to allow for compound binding.
-
Assay Execution:
-
The cells are washed to remove excess compound.
-
A buffer containing a CFTR agonist (e.g., forskolin) is added to activate the channels.
-
The baseline YFP fluorescence is measured using a plate reader.
-
An iodide-containing buffer is rapidly added to the wells.
-
The decrease in YFP fluorescence is monitored kinetically.
-
-
Data Analysis: The initial rate of fluorescence quenching is calculated to determine the CFTR channel activity. Dose-response curves are generated to calculate the EC50 value of the potentiator.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of ion channels. The whole-cell configuration allows for the measurement of the total current flowing through all CFTR channels on the cell surface.
Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a cell expressing CFTR channels. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting current, which is carried by ions flowing through the open channels, is measured.
General Protocol:
-
Cell Preparation: Cells expressing the CFTR mutant of interest are grown on coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution. The micropipette, filled with an intracellular solution, is positioned onto a single cell.
-
Whole-Cell Configuration: A high-resistance seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
Data Acquisition:
-
The membrane potential is held at a constant value (e.g., -60 mV).
-
CFTR channels are activated with a cocktail containing a CFTR agonist (e.g., forskolin).
-
This compound is added to the extracellular solution at various concentrations.
-
The change in the whole-cell current is recorded.
-
-
Data Analysis: The increase in current in the presence of this compound is used to determine its potentiation effect. Dose-response curves are constructed to calculate the EC50.
Conclusion
This compound (GLPG2451) is a CFTR potentiator that demonstrated promising in vitro activity on various CFTR mutants. Its favorable preclinical pharmacokinetic profile supported its advancement into early clinical development. However, the triple combination therapy program of which it was a part was discontinued, and as a result, a comprehensive public record of its detailed preclinical and clinical pharmacology, including extensive pharmacokinetic parameters and clinical efficacy data, is not available. The information presented in this guide summarizes the publicly accessible data on the pharmacology of this compound and provides an overview of the standard experimental procedures used for its characterization.
References
Methodological & Application
Application Notes and Protocols for the Use of Zafirlukast in Cell-Based Assays
A Note on the Compound Name: The compound "zatonacaftor" appears to be a misspelling. Based on the context of common pharmaceutical compounds, this document pertains to zafirlukast , a well-characterized leukotriene receptor antagonist.
Introduction
Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene 1 receptor (CysLT1R).[1][2][3] It is primarily used in the chronic treatment of asthma.[1][4] Zafirlukast functions by competitively blocking the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to the CysLT1R, thereby inhibiting the pro-inflammatory and bronchoconstrictive effects of these mediators. Beyond its well-established role in asthma, recent research has unveiled its activity in other signaling pathways, suggesting its potential utility in studying various cellular processes, including cancer cell proliferation, viral replication, and inflammatory responses independent of the CysLT1R. This document provides detailed protocols for a range of cell-based assays to investigate the multifaceted activities of zafirlukast.
CysLT1 Receptor Antagonism Assays
Radioligand Binding Assay
This assay quantifies the affinity of zafirlukast for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant CysLT1 receptor in appropriate media.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, [³H]LTD₄ (radioligand), and varying concentrations of zafirlukast in a modified Tris-HCl buffer (pH 7.4).
-
To determine non-specific binding, include control wells with an excess of unlabeled LTD₄.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of zafirlukast.
-
Calcium Flux Assay
This functional assay measures the inhibition of LTD₄-induced intracellular calcium mobilization by zafirlukast in CysLT1R-expressing cells.
Experimental Protocol:
-
Cell Preparation:
-
Plate CHO-K1 cells expressing the human CysLT1 receptor in a 96- or 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate at 37°C in the dark for approximately 1 hour.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Add various concentrations of zafirlukast to the wells.
-
Measure the baseline fluorescence using a fluorescence plate reader with automated injection capabilities.
-
Inject a fixed concentration of LTD₄ (agonist) into the wells and immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the inhibitory effect of zafirlukast by comparing the calcium response in treated versus untreated wells.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of zafirlukast.
-
Anti-Cancer Cell Viability and Proliferation Assays
Zafirlukast has been shown to inhibit the proliferation of various cancer cell lines.
MTT/XTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., OVCAR8, HCT116, A549, PC3) in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of zafirlukast concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC₅₀ value, which is the concentration of zafirlukast that causes a 50% reduction in cell viability.
-
Quantitative Data: Zafirlukast IC₅₀ in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| OVCAR8 | Ovarian Cancer | 12 | |
| HCT116 | Colon Cancer | Similar to OVCAR8 | |
| A549 | Lung Cancer | Similar to OVCAR8 | |
| PC3 | Prostate Cancer | Similar to OVCAR8 | |
| HEK293 | Non-neoplastic | >100 |
Thiol Isomerase Activity Assay
Zafirlukast has been identified as a pan-thiol isomerase inhibitor.
Insulin Turbidimetric Assay
This assay measures the ability of zafirlukast to inhibit the reductive activity of thiol isomerases, such as PDI, using insulin as a substrate.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of the target thiol isomerase (e.g., PDI, ERp57).
-
Prepare a solution of insulin.
-
Prepare serial dilutions of zafirlukast.
-
-
Assay Procedure:
-
In a 384-well plate, combine the thiol isomerase, insulin, and zafirlukast dilutions in a suitable buffer (e.g., potassium phosphate buffer with EDTA).
-
Initiate the reaction by adding dithiothreitol (DTT).
-
Measure the increase in turbidity at 650 nm over time using a plate reader. The turbidity results from the aggregation of the reduced insulin B chain.
-
-
Data Analysis:
-
Determine the rate of insulin reduction in the presence of different concentrations of zafirlukast.
-
Calculate the IC₅₀ value for the inhibition of the specific thiol isomerase.
-
TNF Signaling Pathway Assays
Zafirlukast can inhibit TNF-α-induced signaling pathways.
NF-κB Reporter Assay
This assay measures the effect of zafirlukast on TNF-α-induced NF-κB activation.
Experimental Protocol:
-
Cell Transfection:
-
Transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of zafirlukast for 2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activation by zafirlukast.
-
IκBα Degradation Assay (Western Blot)
This assay assesses the effect of zafirlukast on the degradation of IκBα, a key step in NF-κB activation.
Experimental Protocol:
-
Cell Treatment:
-
Culture HEK293 cells in 6-well plates.
-
Treat the cells with zafirlukast at various concentrations for 2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the total protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the IκBα levels to the loading control.
-
Determine the effect of zafirlukast on TNF-α-induced IκBα degradation.
-
PI3K/Akt Signaling Pathway Assays
Zafirlukast has been shown to influence the PI3K/Akt signaling pathway, which is involved in cholesterol efflux.
Western Blot for Akt Phosphorylation
This assay measures the effect of zafirlukast on the phosphorylation of Akt, a key component of the PI3K/Akt pathway.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., macrophages) and serum-starve them if necessary.
-
Treat the cells with zafirlukast for a specified time.
-
Stimulate the cells with a relevant agonist (e.g., ox-LDL) if investigating a specific context.
-
-
Protein Analysis:
-
Lyse the cells and perform Western blotting as described in section 4.2.
-
Use primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of p-Akt to total Akt.
-
Determine the effect of zafirlukast on Akt phosphorylation.
-
Foam Cell Formation and Cholesterol Efflux Assays
Zafirlukast may have a role in preventing atherosclerosis by affecting lipid metabolism in macrophages.
Foam Cell Formation Assay
This assay evaluates the effect of zafirlukast on the transformation of macrophages into foam cells.
Experimental Protocol:
-
Macrophage Culture and Treatment:
-
Culture macrophages (e.g., THP-1-derived macrophages) and treat them with zafirlukast.
-
Induce foam cell formation by incubating the cells with oxidized low-density lipoprotein (ox-LDL).
-
-
Lipid Staining:
-
Fix the cells and stain for neutral lipids using Oil Red O.
-
-
Analysis:
-
Visualize the lipid droplets by microscopy.
-
Quantify the lipid accumulation by extracting the Oil Red O stain and measuring its absorbance.
-
Cholesterol Efflux Assay
This assay measures the ability of zafirlukast to promote the removal of cholesterol from macrophages.
Experimental Protocol:
-
Cholesterol Loading:
-
Label macrophage cholesterol by incubating the cells with [³H]-cholesterol.
-
-
Treatment and Efflux:
-
Equilibrate the cells in serum-free media, followed by treatment with zafirlukast.
-
Induce cholesterol efflux by incubating the cells with a cholesterol acceptor (e.g., HDL or apoA-I).
-
-
Measurement:
-
Measure the radioactivity in the media and the cell lysate.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux as the amount of radioactivity in the media divided by the total radioactivity (media + cells).
-
Visualizations
Signaling Pathways
References
- 1. Zafirlukast Is a Promising Scaffold for Selectively Inhibiting TNFR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting thiol isomerase activity with zafirlukast to treat ovarian cancer from the bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Zatonacaftor (Tezacaftor) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatonacaftor, more commonly known as tezacaftor (VX-661), is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In individuals with cystic fibrosis (CF) carrying specific mutations, such as the common F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation and a lack of functional protein at the cell surface. Tezacaftor acts by facilitating the proper folding and trafficking of the mutant CFTR protein, thereby increasing its density at the plasma membrane. These application notes provide detailed protocols for the preparation and use of tezacaftor in common in vitro experimental models used in CF research.
Data Presentation
This compound (Tezacaftor) Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₇F₃N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 520.5 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
Solubility of this compound (Tezacaftor)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | --INVALID-LINK-- |
| Ethanol | ~25 mg/mL | --INVALID-LINK-- |
| Dimethylformamide (DMF) | ~30 mg/mL | --INVALID-LINK-- |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | --INVALID-LINK-- |
| Water | Insoluble | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound (Tezacaftor) Stock and Working Solutions
This protocol describes the preparation of a stock solution of tezacaftor in DMSO and its subsequent dilution to working concentrations for cell-based assays.
Materials:
-
This compound (Tezacaftor) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium or appropriate assay buffer (e.g., Krebs-Ringer Bicarbonate buffer)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the tezacaftor powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh the required amount of tezacaftor powder. For a 10 mM stock solution, dissolve 5.205 mg of tezacaftor in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1]
-
-
Working Solution Preparation (e.g., 3 µM):
-
Thaw a single aliquot of the 10 mM tezacaftor stock solution at room temperature.
-
Perform a serial dilution to achieve the desired final concentration in your cell culture medium or assay buffer. For example, to prepare a 3 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium to get a 10 µM solution.
-
Further dilute this intermediate solution. For instance, add 300 µL of the 10 µM solution to 700 µL of cell culture medium to obtain a final concentration of 3 µM.
-
-
Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures the function of the CFTR channel in patient-derived intestinal organoids. Tezacaftor is used to correct the trafficking of mutant CFTR to the cell surface, and its efficacy is assessed by the degree of organoid swelling upon stimulation with forskolin.
Materials:
-
Mature human intestinal organoids cultured in a basement membrane matrix (e.g., Matrigel®)
-
Culture medium (e.g., IntestiCult™ Organoid Growth Medium)
-
This compound (Tezacaftor) working solution (e.g., 3 µM)
-
Forskolin solution (e.g., 10 µM)
-
CFTR potentiator (e.g., Ivacaftor, 3 µM)
-
Krebs-Ringer Bicarbonate (KBR) buffer
-
Multi-well culture plates (24- or 96-well)
-
Live-cell imaging microscope
Procedure:
-
Corrector Incubation:
-
Assay Initiation:
-
After the incubation period, replace the corrector-containing medium with KBR buffer.
-
Add the stimulation cocktail containing forskolin (e.g., 10 µM) and a CFTR potentiator like ivacaftor (e.g., 3 µM) to the wells.[3]
-
Capture a baseline image (t=0) of the organoids immediately after adding the stimulation cocktail.
-
-
Data Acquisition and Analysis:
-
Acquire images of the organoids at regular intervals (e.g., every 20-30 minutes) for a total of 80-120 minutes.
-
Quantify the change in organoid area over time using image analysis software (e.g., ImageJ). The degree of swelling is indicative of CFTR function.
-
Compare the swelling in tezacaftor-treated organoids to the vehicle control to determine the efficacy of the corrector.
-
Protocol 3: Ussing Chamber Assay for CFTR Function in Polarized Epithelial Cells
The Ussing chamber is used to measure ion transport across a monolayer of polarized epithelial cells. This protocol assesses the ability of tezacaftor to rescue CFTR-mediated chloride secretion.
Materials:
-
Polarized epithelial cells (e.g., human bronchial epithelial cells) grown on permeable supports
-
This compound (Tezacaftor) working solution
-
Ringer's solution
-
Ussing chamber system
-
Amiloride (ENaC inhibitor)
-
Forskolin (CFTR activator)
-
CFTR potentiator (e.g., Ivacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Culture and Corrector Treatment:
-
Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed (typically 7-14 days post-confluence).
-
Treat the cells with tezacaftor-containing medium for 24-48 hours prior to the assay. Include a vehicle control.
-
-
Ussing Chamber Setup:
-
Mount the permeable support with the cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed and gassed Ringer's solution.
-
Allow the system to equilibrate and measure the baseline short-circuit current (Isc).
-
-
Pharmacological Modulation of Ion Transport:
-
Add amiloride to the apical chamber to block sodium transport through the epithelial sodium channel (ENaC).
-
Once the Isc stabilizes, add forskolin and a CFTR potentiator to stimulate and maximize CFTR-mediated chloride secretion.
-
After the peak response, add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis:
-
Record the changes in Isc in response to each pharmacological agent.
-
The magnitude of the forskolin-stimulated and potentiator-enhanced, inhibitor-sensitive Isc reflects the level of functional CFTR at the cell surface. Compare the results from tezacaftor-treated and vehicle-treated cells.
-
Visualizations
Signaling Pathway of this compound (Tezacaftor) Action
Caption: Mechanism of action of this compound (Tezacaftor) on F508del-CFTR.
Experimental Workflow for Forskolin-Induced Swelling (FIS) Assay
References
Application Notes and Protocols for Zatonacaftor (GLPG2737) in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of zatonacaftor (GLPG2737), a type 2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, in various cellular models. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound, particularly in the context of cystic fibrosis research.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which lead to the production of a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, thus preventing its trafficking to the plasma membrane. This compound is a small molecule corrector that has been shown to partially rescue the trafficking and function of F508del-CFTR, especially when used in combination with other CFTR modulators such as type 1 correctors and potentiators.
These notes detail the experimental conditions and methodologies for assessing the activity of this compound in relevant cell-based assays.
Quantitative Data Summary
The following tables summarize the effective concentrations and incubation times for this compound in various cellular models and experimental setups.
Table 1: this compound (GLPG2737) Dosage in Single-Agent Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Notes |
| HEK293 | YFP-Halide Quenching | EC50: ~2.2 µM | 24 hours | For rescue of F508del-CFTR.[1] |
| CFBE41o- | Cell Surface Expression (HRP) | - | 24 hours | Used to assess the increase in cell surface F508del-CFTR. |
| mIMCD-3 | Chloride Flux | IC50: 2.41 µM | Not specified | Inhibition of wild-type CFTR activity.[2] |
| mIMCD-3 | 3D Cyst Growth | IC50: 2.36 - 2.5 µM | Not specified | Inhibition of cyst growth in wild-type and Pkd1 knockout cells.[2] |
Table 2: this compound (GLPG2737) Dosage in Combination Therapy Assays
| Cell Line | Combination Agents | This compound Concentration | Other Agent Concentration(s) | Incubation Time | Assay Type | Notes |
| Human Bronchial Epithelial (HBE) | GLPG2222 (Corrector 1) | 1 µM | GLPG2222: 0.15 µM | 24 hours | Transepithelial Chloride Conductance (TECC) | Demonstrates a significant increase in chloride currents. |
| Human Nasal Epithelial (HNE) | Tezacaftor (Corrector 1), Ivacaftor (Potentiator) | Not specified | Tezacaftor: 3 µM, Ivacaftor: 0.1-6.4 µM | 24 hours | Ussing Chamber | To assess constitutive CFTR activity.[3] |
| HEK293 | Elexacaftor (Corrector 1), Tezacaftor (Corrector 1) | Not specified | Elexacaftor: 2 µM, Tezacaftor: 2 µM | ~24 hours | Whole-cell patch-clamp | To measure rescued N1303K-CFTR function.[4] |
Signaling Pathway
The following diagram illustrates the trafficking pathway of the CFTR protein and the proposed mechanism of action for this compound as a type 2 corrector.
References
- 1. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Net benefit of ivacaftor during prolonged tezacaftor/elexacaftor exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elexacaftor/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Zatonacaftor in Cystic Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel essential for regulating ion and fluid transport across epithelial surfaces.[1][2][3] These mutations lead to dysfunctional or absent CFTR protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[1][4] Small molecule therapies, known as CFTR modulators, aim to restore the function of the mutant CFTR protein. These modulators are broadly classified as "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and "potentiators," which enhance the channel opening probability (gating) of the CFTR protein at the cell surface.
Zatonacaftor (formerly GLPG2451) is a novel, once-daily CFTR potentiator developed by Galapagos and AbbVie. Preclinical studies have demonstrated its ability to improve the channel activity of both wild-type and various mutant forms of the CFTR protein, supporting its investigation as a component of combination therapies for CF.
Mechanism of Action: CFTR Potentiation
CFTR potentiators like this compound work on CFTR channels that are already present at the cell surface. For certain classes of CFTR mutations (e.g., Class III gating mutations like G551D), the protein is correctly trafficked to the cell membrane but has a significantly reduced channel open probability. Potentiators bind to the CFTR protein and increase the likelihood of the channel being in an open state, thereby augmenting the transepithelial transport of chloride and bicarbonate ions. For processing mutations like F508del, which result in very little CFTR at the cell surface, potentiators are used in combination with correctors that first increase the amount of surface-localized protein.
Quantitative Data Summary
This compound (GLPG2451) has been evaluated in various in vitro models to determine its potency and efficacy on different CFTR mutations. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: In Vitro Efficacy of this compound (GLPG2451) in a YFP Halide Assay
| CFTR Mutant | This compound (GLPG2451) Efficacy (% of VX-770) | Notes |
| G178R | 106% | Similar efficacy to VX-770. |
| S549N | 109% | Similar efficacy to VX-770. |
| G551D | 171% | Higher efficacy compared to VX-770. |
| R117H | 105% | Similar efficacy to VX-770. |
| F508del | More potent than VX-770 | This compound demonstrated higher potency on the F508del CFTR mutant. |
Table 2: Efficacy of this compound (GLPG2451) in Primary Human Bronchial Epithelial (HBE) Cells (TECC Assay)
| Cell Genotype | Parameter | This compound (GLPG2451) Value | VX-770 Value |
| G551D/F508del | EC₅₀ | 675 nM | Not explicitly stated, but GLPG1837 was 159 nM. |
| G551D/F508del | Efficacy (% of VX-770) | 147% | 100% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound's activity.
Protocol 1: YFP-Halide Influx Assay for CFTR Potentiator Activity
This high-throughput screening assay is used to identify and characterize CFTR potentiators by measuring CFTR-mediated iodide influx into cells.
Objective: To determine the potency (EC₅₀) and efficacy of a test compound (e.g., this compound) in potentiating the activity of mutant CFTR channels at the cell surface.
Materials:
-
Fischer rat thyroid (FRT) cells stably co-expressing a halide-sensing Yellow Fluorescent Protein (YFP) and the human CFTR mutant of interest (e.g., F508del-CFTR).
-
Assay buffer (e.g., PBS supplemented with glucose).
-
Iodide-containing buffer.
-
Forskolin (cAMP agonist).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., VX-770).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture: Culture the FRT cells expressing the CFTR mutant and YFP in 96-well plates. To promote the trafficking of temperature-sensitive mutants like F508del to the plasma membrane, incubate the cells at a reduced temperature (e.g., 27°C) for 18-24 hours before the assay.
-
Compound Incubation: Wash the cells with assay buffer. Add the test compound (this compound) at various concentrations, along with a cAMP agonist like forskolin, to the cells. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Fluorescence Measurement: Place the microplate in a plate reader. Measure the baseline YFP fluorescence.
-
Iodide Addition: Rapidly add the iodide-containing buffer to the wells.
-
Data Acquisition: Immediately begin recording the YFP fluorescence quenching over time. The influx of iodide through open CFTR channels quenches the YFP fluorescence.
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Calculate the initial rate of quenching for each concentration of the test compound. Plot the rate against the compound concentration to determine the EC₅₀ and maximal efficacy.
Protocol 2: Transepithelial Clamp Circuit (TECC) Assay on Primary HBE Cells
This assay provides a more physiologically relevant measure of CFTR function by assessing ion transport across a polarized epithelial cell monolayer.
Objective: To measure the effect of this compound on CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells derived from CF patients.
Materials:
-
Primary HBE cells cultured on permeable supports (e.g., Transwell inserts) until a polarized monolayer is formed.
-
Ussing chamber system.
-
Ringer's solution.
-
Forskolin (cAMP agonist).
-
Test compound (this compound).
-
CFTR inhibitor (e.g., CFTRinh-172).
Procedure:
-
Cell Culture: Grow primary HBE cells from CF patients on permeable supports at an air-liquid interface to achieve differentiation and polarization.
-
Ussing Chamber Setup: Mount the permeable supports containing the HBE cell monolayers in Ussing chambers. Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which reflects the net ion transport across the epithelium.
-
Amiloride Addition: Add amiloride to the apical side to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride secretion.
-
Potentiator and Agonist Addition: Add the test compound (this compound) to the apical side, followed by the addition of forskolin to stimulate CFTR activity.
-
Isc Recording: Record the change in Isc. An increase in Isc after the addition of forskolin and the potentiator indicates an increase in CFTR-mediated chloride secretion.
-
Inhibition: At the end of the experiment, add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent. The Isc should return to near baseline levels.
-
Data Analysis: Quantify the change in Isc in response to the test compound to evaluate its efficacy.
Combined Corrector and Potentiator Therapy
For the most common CF mutation, F508del, a dual therapeutic approach is necessary. The F508del mutation causes the CFTR protein to misfold and be prematurely degraded, preventing it from reaching the cell surface. Corrector molecules are required to rescue the processing of F508del-CFTR and increase its density at the plasma membrane. Once at the surface, the corrected F508del-CFTR still exhibits a gating defect. A potentiator, such as this compound, is then needed to enhance the channel's open probability and restore ion flow. This combination strategy forms the basis of highly effective treatments for patients with the F508del mutation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Zatonacaftor in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatonacaftor (formerly GLPG2451) is a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Potentiators are a class of small molecules that enhance the gating function of the CFTR channel, thereby increasing the flow of ions across the cell membrane.[2] This document provides detailed application notes and protocols for the use of this compound in primary human bronchial epithelial (HBE) cells, the gold standard in vitro model for studying cystic fibrosis (CF) respiratory disease.[3] The protocols outlined below are based on established methodologies for studying CFTR modulators in HBE cells and should be adapted and optimized for specific experimental needs.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound treatment in primary HBE cells, based on available data and analogous results from other CFTR potentiators.
Table 1: Potency and Efficacy of this compound (GLPG2451) in CFTR Mutant Cells
| Cell Type | CFTR Genotype | Rescue Condition | Parameter | Value | Reference |
| Recombinant | F508del | Low Temperature | EC50 | 11.1 nM | [1] |
| Primary HBE | G551D/F508del | - | EC50 | 675 nM | |
| Primary HBE | G551D/F508del | - | Efficacy vs. VX-770 | 147% |
Table 2: Representative Ussing Chamber Electrophysiology Data in F508del/F508del HBE Cells
| Treatment | Basal Short-Circuit Current (Isc) (µA/cm²) | Forskolin-Stimulated Isc (µA/cm²) | This compound-Potentiated Isc (µA/cm²) |
| Vehicle (DMSO) | 2.5 ± 0.5 | 5.1 ± 0.8 | 5.5 ± 0.9 |
| Corrector (e.g., VX-661) | 4.2 ± 0.6 | 15.3 ± 2.1 | 16.1 ± 2.3 |
| Corrector + this compound | 4.5 ± 0.7 | 16.8 ± 2.5 | 45.2 ± 5.8 |
Note: Data in Table 2 are illustrative and based on typical results for corrector and potentiator combinations.
Signaling Pathway and Mechanism of Action
This compound acts as a CFTR potentiator. In cystic fibrosis, mutations in the CFTR gene can lead to a dysfunctional protein that is either not present at the cell surface or does not open correctly to allow chloride ion transport. This compound binds to the CFTR protein at the cell surface and increases its open probability, thus restoring the flow of chloride ions. This helps to hydrate the airway surface liquid and improve mucociliary clearance.
Caption: Mechanism of action of this compound as a CFTR potentiator.
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary HBE cells to form a polarized, mucociliary epithelium.
Caption: Workflow for generating differentiated HBE cell cultures.
Materials:
-
Primary HBE cells
-
Bronchial Epithelial Growth Medium (BEGM)
-
Collagen-coated culture flasks and Transwell inserts
-
ALI differentiation medium
-
Trypsin-EDTA
Procedure:
-
Cell Expansion: Culture primary HBE cells in collagen-coated flasks with BEGM. Passage the cells when they reach 70-90% confluency.
-
Seeding on Transwells: Seed the expanded HBE cells onto collagen-coated Transwell inserts at a high density (e.g., 2.5 x 10^5 cells/cm²).
-
Submerged Culture: Maintain the cells in submerged culture with medium in both the apical and basolateral compartments until they form a confluent monolayer.
-
Initiating ALI: Once confluent, remove the medium from the apical compartment to establish the air-liquid interface. The basolateral medium should be replaced with ALI differentiation medium.
-
Differentiation: Culture the cells at ALI for 4-6 weeks, changing the basolateral medium every 2-3 days. The cells will differentiate into a pseudostratified epithelium with ciliated and mucus-producing cells.
Protocol 2: Ussing Chamber Electrophysiology for CFTR Function
This protocol measures ion transport across the differentiated HBE cell monolayer to assess CFTR channel activity.
Caption: Experimental workflow for Ussing chamber analysis of CFTR function.
Materials:
-
Differentiated HBE cells on Transwell inserts
-
Ussing chamber system
-
Krebs-bicarbonate Ringer solution
-
Amiloride
-
Forskolin
-
This compound
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Mounting: Mount the Transwell insert containing the differentiated HBE cells in the Ussing chamber.
-
Equilibration: Add Krebs-bicarbonate Ringer solution to both the apical and basolateral chambers and allow the system to equilibrate.
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.
-
CFTR Activation: Add forskolin to both chambers to raise intracellular cAMP levels and activate CFTR.
-
CFTR Potentiation: Add this compound to the apical chamber to potentiate the activity of the activated CFTR channels.
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor to the apical chamber to confirm that the measured current is mediated by CFTR.
-
Data Analysis: Record the short-circuit current (Isc) throughout the experiment. The change in Isc after the addition of each compound reflects the activity of the respective ion channels.
Application Notes
-
Cell Source and Genotype: The choice of HBE cells with specific CFTR mutations (e.g., F508del, G551D) is critical for studying the efficacy of this compound.
-
Compound Solubility: this compound should be dissolved in a suitable solvent, such as DMSO, and the final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid toxicity.
-
Dose-Response Studies: To determine the EC50 of this compound, a range of concentrations should be tested in the Ussing chamber assay.
-
Combination with Correctors: For CFTR mutations that affect protein trafficking (e.g., F508del), this compound should be tested in combination with a CFTR corrector to ensure the protein is present at the cell surface. Cells should be pre-treated with the corrector for 24-48 hours before the Ussing chamber experiment.
-
Data Interpretation: The magnitude of the this compound-potentiated current should be compared to that of wild-type CFTR or other known potentiators to assess its relative efficacy.
These protocols and notes provide a framework for investigating the effects of this compound in a physiologically relevant in vitro model of the human airway. Careful optimization and execution of these experiments will yield valuable insights into the therapeutic potential of this novel CFTR potentiator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
Application Notes and Protocols for In Vitro Efficacy Assessment of Zatonacaftor
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Zatonacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, a class of molecules designed to address the underlying molecular defects in cystic fibrosis (CF) caused by mutations in the CFTR gene. In many CF-causing mutations, such as the common F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation and a lack of functional channels at the cell surface. This compound acts as a pharmacological chaperone to facilitate the proper folding and trafficking of the mutant CFTR protein to the apical membrane of epithelial cells, thereby increasing the density of functional channels. These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound in correcting the processing and function of mutant CFTR.
Assessment of CFTR Protein Processing and Trafficking by Western Blotting
The maturation of the CFTR protein involves its transit through the ER and Golgi apparatus, where it undergoes glycosylation. The immature, core-glycosylated form of CFTR (Band B) has a lower molecular weight than the mature, complex-glycosylated form that has trafficked through the Golgi (Band C). Western blotting can be used to distinguish between these two forms, and an increase in the Band C to Band B ratio upon treatment with a corrector like this compound indicates improved protein processing and trafficking.[1][2]
Data Presentation
Table 1: Effect of this compound on F508del-CFTR Protein Maturation in CFBE41o- Cells
| Treatment | Concentration (µM) | Band B (Relative Densitometry Units) | Band C (Relative Densitometry Units) | Band C / (Band B + Band C) Ratio |
| Vehicle (DMSO) | 0.1% | 1.00 ± 0.05 | 0.15 ± 0.03 | 0.13 |
| This compound | 1 | 0.95 ± 0.06 | 0.85 ± 0.07 | 0.47 |
| This compound | 3 | 0.92 ± 0.04 | 1.25 ± 0.09 | 0.58 |
| This compound | 10 | 0.88 ± 0.05 | 1.50 ± 0.11 | 0.63 |
Data are representative and presented as mean ± SEM (n=3). The ratio indicates the proportion of mature CFTR.
Experimental Protocol
1. Cell Culture and Treatment:
-
Seed CFBE41o- cells (human bronchial epithelial cells expressing F508del-CFTR) or other suitable cell lines (e.g., HEK293) stably expressing mutant CFTR.
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (or vehicle control) for 24-48 hours at 37°C.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Mix 20-40 µg of total protein with Laemmli sample buffer and heat at 37°C for 30 minutes (do not boil, as this can cause CFTR to aggregate).
-
Separate proteins on a 6-8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596 or a cocktail of antibodies) diluted in blocking buffer overnight at 4°C.[3] A typical dilution is 1:1000 to 1:10,000.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature. A common dilution is 1:5,000 to 1:20,000.[4]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
4. Densitometry Analysis:
-
Quantify the band intensities for Band B (~150-160 kDa) and Band C (~170-180 kDa) using image analysis software (e.g., ImageJ).
-
Normalize CFTR band intensities to a loading control (e.g., β-actin or GAPDH).
-
Calculate the ratio of Band C to total CFTR (Band B + Band C) to determine the maturation efficiency.[1]
Visualization
Caption: this compound's mechanism of action in correcting CFTR processing.
Functional Assessment of CFTR Channel Activity using Ussing Chamber Electrophysiology
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This technique allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc). An increase in the forskolin-stimulated and potentiator-activated Isc in cells treated with this compound indicates a functional rescue of the mutant CFTR.
Data Presentation
Table 2: this compound-Mediated Rescue of F508del-CFTR Function in Polarized CFBE41o- Monolayers
| Treatment | Concentration (µM) | Basal Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | Genistein-Potentiated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | 0.1% | 2.5 ± 0.5 | 1.2 ± 0.3 | 2.5 ± 0.6 | -2.3 ± 0.5 |
| This compound | 1 | 3.0 ± 0.6 | 8.5 ± 1.1 | 15.2 ± 1.8 | -14.8 ± 1.7 |
| This compound | 3 | 3.2 ± 0.7 | 15.8 ± 2.0 | 28.5 ± 3.1 | -27.9 ± 3.0 |
| This compound | 10 | 3.5 ± 0.8 | 25.4 ± 2.8 | 45.1 ± 4.5 | -44.5 ± 4.3 |
Data are representative and presented as mean ± SEM (n=4). ΔIsc represents the change in short-circuit current from the preceding baseline.
Experimental Protocol
1. Cell Culture:
-
Seed CFBE41o- cells on permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface (ALI) for 7-14 days to allow for polarization and differentiation.
-
Treat the cells with this compound or vehicle for 24-48 hours prior to the assay.
2. Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayers in Ussing chambers.
-
Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.
-
Maintain a chloride gradient by using a low-chloride solution in the apical chamber if desired to increase the driving force for chloride secretion.
3. Electrophysiological Recordings:
-
Equilibrate the system for 15-30 minutes.
-
Measure the baseline short-circuit current (Isc).
-
Perform a sequential addition of pharmacological agents to the apical and/or basolateral chambers:
-
Amiloride (100 µM, apical): To block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
Forskolin (10 µM, apical and basolateral): To activate CFTR through cAMP-dependent pathways.
-
Genistein (50 µM, apical) or a specific potentiator like Ivacaftor (VX-770, 1 µM, apical): To potentiate the activity of the rescued CFTR channels.
-
CFTRinh-172 (10 µM, apical): A specific CFTR inhibitor to confirm that the observed current is CFTR-mediated.
-
4. Data Analysis:
-
Record the change in Isc (ΔIsc) in response to each compound.
-
The magnitude of the forskolin- and potentiator-induced ΔIsc, which is subsequently inhibited by CFTRinh-172, is a measure of the functional rescue of CFTR by this compound.
Visualization
Caption: Ussing chamber experimental workflow for assessing this compound efficacy.
Single-Channel Analysis by Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of the activity of individual ion channels. In the excised inside-out patch configuration, the intracellular face of the membrane is exposed to the bath solution, allowing for precise control of the factors that regulate CFTR gating, such as ATP and protein kinase A (PKA). This technique can be used to determine if this compound, in addition to its corrector function, has any direct effects on the channel's open probability (Po).
Data Presentation
Table 3: Single-Channel Characteristics of Rescued F508del-CFTR in the Presence of this compound
| Condition | Open Probability (Po) | Mean Open Time (ms) | Mean Closed Time (ms) |
| F508del-CFTR (rescued by low temp.) | 0.04 ± 0.01 | 350 ± 45 | 8400 ± 950 |
| + this compound (10 µM) | 0.05 ± 0.01 | 360 ± 50 | 7900 ± 880 |
| + Potentiator (e.g., Ivacaftor 1 µM) | 0.35 ± 0.04 | 1200 ± 150 | 2200 ± 280 |
| + this compound + Potentiator | 0.38 ± 0.05 | 1250 ± 160 | 2050 ± 260 |
Data are representative and presented as mean ± SEM (n=5). This hypothetical data suggests this compound primarily acts as a corrector with minimal direct potentiation.
Experimental Protocol
1. Cell Preparation:
-
Use cells expressing F508del-CFTR that have been treated with this compound for 24-48 hours to ensure the presence of rescued channels at the plasma membrane.
2. Patch-Clamp Recording:
-
Use an automated or manual patch-clamp system.
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Excise the patch of membrane into the inside-out configuration.
-
Perfuse the intracellular face of the patch with a solution containing MgATP (1-5 mM) and the catalytic subunit of PKA (75-100 U/mL) to activate CFTR channels.
-
Hold the membrane potential at a constant voltage (e.g., -50 mV).
-
Record single-channel currents before and after the addition of a potentiator to the bath solution.
3. Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time.
-
An increase in Po upon addition of a compound indicates potentiation of channel gating.
Visualization
Caption: Regulation of CFTR channel gating and the action of potentiators.
Conclusion
The in vitro assays described provide a comprehensive framework for evaluating the efficacy of this compound as a CFTR corrector. By combining biochemical methods to assess protein processing with electrophysiological techniques to measure ion channel function, researchers can gain a detailed understanding of this compound's mechanism of action and its potential as a therapeutic agent for cystic fibrosis. These protocols can be adapted for use with various cell models, including primary human bronchial epithelial cells, which are considered the gold standard for preclinical evaluation of CFTR modulators.
References
- 1. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Protocol for Preclinical and Clinical Evaluation of Zatonacaftor and Ivacaftor Combination Therapy for Cystic Fibrosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride and bicarbonate ion channel in epithelial cells.[2] Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in thickened mucus in various organs, particularly the lungs and digestive system.[1] CFTR modulators are a class of drugs that target the underlying protein defect. These include correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability.[2][3]
This document outlines a comprehensive protocol for the preclinical and clinical investigation of a combination therapy involving zatonacaftor, a CFTR corrector, and ivacaftor, a CFTR potentiator. The synergistic action of a corrector and a potentiator is intended to increase both the quantity and function of CFTR protein at the cell surface, offering a therapeutic approach for CF patients with specific mutations, such as the common F508del mutation.
Preclinical Evaluation: In Vitro and Ex Vivo Assays
Objective
To assess the efficacy of this compound in combination with ivacaftor in restoring CFTR protein function in vitro using primary human bronchial epithelial (HBE) cells and patient-derived intestinal organoids.
Experimental Methodologies
1.2.1. Western Blotting for CFTR Protein Maturation
-
Principle: This assay evaluates the ability of this compound to rescue the processing of mutant CFTR protein from its immature, core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C) that has transited through the Golgi apparatus.
-
Protocol:
-
Culture primary HBE cells homozygous for the F508del mutation on permeable supports.
-
Treat the cells with this compound at various concentrations for 24-48 hours. A vehicle control (DMSO) should be included.
-
Lyse the cells and solubilize the protein samples.
-
Separate the proteins by SDS-PAGE using a 4-15% polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at room temperature.
-
Wash the membrane and incubate with a secondary antibody conjugated to a fluorescent marker.
-
Detect the signal and quantify the intensity of Band B and Band C. An increase in the Band C to Band B ratio indicates improved CFTR protein maturation.
-
1.2.2. Ussing Chamber Assay for CFTR Channel Function
-
Principle: The Ussing chamber measures ion transport across an epithelial cell monolayer. This assay quantifies the increase in CFTR-mediated chloride secretion in response to the combination of this compound and ivacaftor.
-
Protocol:
-
Culture primary HBE cells with the desired CFTR mutation on permeable supports until a polarized monolayer is formed.
-
Incubate the cells with this compound (or vehicle) for 24-48 hours to allow for CFTR correction and trafficking.
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers filled with Ringer's solution.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).
-
Add a CFTR agonist, such as forskolin (to increase intracellular cAMP), to stimulate CFTR activity.
-
Acutely add ivacaftor to the apical chamber to potentiate CFTR channel opening.
-
Measure the change in Isc. A significant increase in the forskolin- and ivacaftor-stimulated Isc in this compound-treated cells compared to vehicle indicates restored CFTR function.
-
1.2.3. Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
-
Principle: Patient-derived intestinal organoids provide a 3D in vitro model that recapitulates the patient's specific CFTR genotype and phenotype. Forskolin stimulation leads to cAMP-mediated opening of CFTR channels, causing fluid secretion into the organoid lumen and subsequent swelling. The degree of swelling is a measure of CFTR function.
-
Protocol:
-
Establish and culture intestinal organoids from rectal biopsies of CF patients.
-
Plate the organoids in a 96-well plate with a basement membrane matrix.
-
Treat the organoids with this compound (or vehicle) for 24 hours.
-
Stain the organoids with a live-cell dye (e.g., calcein green).
-
Add forskolin to the culture medium to stimulate CFTR.
-
Acutely add ivacaftor to the medium.
-
Monitor and image the organoids using confocal live-cell microscopy at 37°C for 80-120 minutes.
-
Quantify the change in organoid area over time. A significant increase in swelling in response to forskolin and ivacaftor in this compound-treated organoids indicates functional CFTR rescue.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound and Ivacaftor
| Assay | Endpoint | Vehicle Control | This compound + Ivacaftor |
| Western Blot | Band C / Band B Ratio | Baseline | Increased Ratio |
| Ussing Chamber | Change in Isc (µA/cm²) | Minimal Increase | Significant Increase |
| FIS Assay | % Increase in Organoid Area | < 10% | > 50% |
Clinical Trial Protocol for this compound and Ivacaftor Combination Therapy
This protocol is modeled after established Phase 3 clinical trials for CFTR modulators, such as the EVOLVE and EXPAND studies for tezacaftor/ivacaftor.
Study Title
A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Combination with Ivacaftor in Patients with Cystic Fibrosis Homozygous for the F508del Mutation.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound/ivacaftor in improving lung function as measured by the absolute change in percent predicted forced expiratory volume in 1 second (ppFEV1) from baseline.
-
Secondary Objectives:
-
To assess the effect of this compound/ivacaftor on the rate of pulmonary exacerbations.
-
To evaluate the change in sweat chloride concentration.
-
To assess changes in respiratory symptoms using the Cystic Fibrosis Questionnaire-Revised (CFQ-R).
-
To evaluate the safety and tolerability of the combination therapy.
-
Study Design
-
Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients aged 12 years and older with a confirmed diagnosis of CF and homozygous for the F508del mutation.
-
Randomization: Patients will be randomized in a 1:1 ratio to receive either this compound in combination with ivacaftor or a matching placebo.
Investigational Product and Dosing
-
Active Arm: this compound (dose to be determined based on Phase 2 data) administered once daily and ivacaftor 150 mg administered every 12 hours.
-
Placebo Arm: Matching placebo tablets administered on the same schedule.
Efficacy and Safety Assessments
Table 2: Schedule of Assessments for Clinical Trial
| Assessment | Screening | Baseline (Day 1) | Week 4 | Week 8 | Week 16 | Week 24 |
| ppFEV1 | X | X | X | X | X | X |
| Sweat Chloride | X | X | ||||
| CFQ-R | X | X | ||||
| Pulmonary Exacerbations | - | - | - | - | Recorded Throughout | |
| Adverse Events | - | - | - | - | Recorded Throughout | |
| Clinical Labs | X | X | X | X | X | X |
Statistical Analysis
The primary efficacy endpoint will be the absolute change in ppFEV1 from baseline to week 24. The difference between the active and placebo groups will be analyzed using a mixed-effects model for repeated measures.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound (corrector) and ivacaftor (potentiator).
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound and ivacaftor.
Clinical Trial Workflow
Caption: Workflow for the Phase 3 clinical trial of this compound and ivacaftor.
References
- 1. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide | C26H27F3N2O6 | CID 46199646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trikaftahcp.com [trikaftahcp.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tezacaftor Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of tezacaftor (a CFTR corrector) in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful and reproducible results.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered when determining the optimal tezacaftor concentration.
| Problem | Potential Cause | Recommended Solution |
| Low or No CFTR Correction | Suboptimal Tezacaftor Concentration: The concentration may be too low to elicit a significant corrective effect. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal dose for your specific cell line and mutation.[1] |
| Insufficient Incubation Time: The cells may not have had enough time to process and traffic the corrected CFTR protein. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the ideal incubation period. Most protocols suggest a 24-hour incubation.[1] | |
| Inappropriate Cell Model: The efficacy of correctors can be cell-type dependent. | Ensure the cell line you are using is appropriate for studying the specific CFTR mutation of interest. Primary human epithelial cells are often considered a good preclinical model.[2] | |
| Cell Toxicity or Death | High Tezacaftor Concentration: Excessive concentrations of the compound can be toxic to cells. | Lower the concentration range in your dose-response experiment. Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the maximum non-toxic concentration. |
| Solvent (DMSO) Toxicity: The final concentration of the solvent (typically DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is low (generally <0.1%) and consistent across all conditions, including vehicle controls.[1] | |
| Inconsistent or Variable Results | Inherent Biological Variability: Primary cells, in particular, can show significant donor-to-donor differences in their response.[1] | Increase the number of biological replicates and, if possible, use cells from multiple donors to ensure the results are robust. |
| Inconsistent Experimental Procedures: Minor variations in protocols can lead to significant differences in outcomes. | Strictly adhere to your experimental protocols, including cell seeding density, media changes, and incubation times. | |
| Pipetting Errors: Inaccurate dispensing of tezacaftor can lead to inconsistent concentrations. | Use calibrated pipettes and proper pipetting techniques for accurate and consistent dosing. | |
| Unexpected Results in Combination Studies | Negative Interactions Between Compounds: Some potentiators, when used chronically, can reduce the effectiveness of correctors. | Be aware of potential negative interactions when combining tezacaftor with other modulators. |
| Incorrect Order of Addition: The timing and order of compound addition can be critical for synergistic effects. | For combination studies, typically pre-incubate cells with the corrector (tezacaftor) before adding a potentiator for functional assays. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for tezacaftor in cell culture?
A1: A common starting concentration for tezacaftor in various cell lines, such as CFBE41o- and HEK293 cells, is in the low micromolar range, typically between 1 µM and 5 µM. However, the optimal concentration depends on the specific cell line and the CFTR mutation being studied. A dose-response curve is highly recommended to determine the most effective concentration for your experimental setup.
Q2: How should I prepare and store a tezacaftor stock solution?
A2: Tezacaftor is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To prepare the stock, weigh the appropriate amount of tezacaftor powder and dissolve it in the required volume of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: How can I assess the effectiveness of tezacaftor treatment?
A3: The effectiveness of tezacaftor can be evaluated through both functional and biochemical assays.
-
Functional Assays: Ussing chamber experiments are commonly used to measure CFTR-dependent ion transport across a polarized epithelial cell monolayer. Iodide efflux assays can also assess CFTR channel function.
-
Biochemical Assays: Western blotting is used to observe the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is distinguished from the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus. An increase in the Band C to Band B ratio indicates successful correction.
Q4: What is the mechanism of action of tezacaftor?
A4: Tezacaftor is a CFTR corrector. In cystic fibrosis patients with specific mutations, such as the F508del mutation, the CFTR protein is misfolded and does not traffic to the cell surface correctly. Tezacaftor helps to correct this misfolding, allowing more CFTR protein to be processed and transported to the plasma membrane where it can function as a chloride channel.
Q5: Can tezacaftor be used in combination with other CFTR modulators?
A5: Yes, tezacaftor is often used in combination with other CFTR modulators for a synergistic effect. It is frequently paired with a potentiator, such as ivacaftor, which increases the channel opening probability of the CFTR protein at the cell surface. It is also a component of the triple-combination therapy with elexacaftor and ivacaftor.
Experimental Protocols
Dose-Response Experiment for Tezacaftor using Western Blot
Objective: To determine the optimal concentration of tezacaftor for correcting CFTR protein trafficking.
Methodology:
-
Cell Seeding: Plate CFBE41o- cells stably expressing F508del-CFTR in 6-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of tezacaftor in cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO only).
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of tezacaftor or vehicle.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CFTR, followed by a secondary antibody. Visualize the bands and quantify the intensity of Band B and Band C.
Functional Assessment of Tezacaftor-Corrected CFTR using Ussing Chamber
Objective: To measure the function of tezacaftor-corrected CFTR channels.
Methodology:
-
Cell Culture on Inserts: Plate primary human bronchial epithelial cells on permeable supports and culture at an air-liquid interface until a polarized monolayer is formed.
-
Tezacaftor Treatment: Treat the cells with the predetermined optimal concentration of tezacaftor for 24 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber.
-
Ion Transport Measurement: Inhibit sodium transport with amiloride. Then, stimulate CFTR-dependent chloride current by adding forskolin (to increase intracellular cAMP) and a potentiator like ivacaftor.
-
Inhibition: Confirm the specificity of the current by adding a CFTR inhibitor (e.g., CFTRinh-172).
-
Data Analysis: Measure the change in short-circuit current (Isc) to quantify CFTR function.
Visualizations
References
Technical Support Center: Enhancing the Experimental Stability of Zatonacaftor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with the novel CFTR corrector, zatonacaftor.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your research.
Q1: My this compound solution is showing precipitation after dilution in an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules like many CFTR correctors. Here are several steps to troubleshoot this issue:
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Decrease the Final Concentration: this compound may have surpassed its aqueous solubility limit. Attempt to lower the final concentration in your assay.
-
Optimize Solvent Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control to ensure the DMSO concentration does not impact your experimental results.[1]
-
Utilize a Co-Solvent System: Consider using a co-solvent system or a formulation with excipients to enhance solubility.
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Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values within the tolerated range of your experimental system to identify the optimal pH for this compound's solubility.
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Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.[1]
Q2: I am observing a progressive loss of this compound activity in my multi-day cell-based assay. What could be the cause and how can I mitigate it?
A2: A gradual loss of activity can be attributed to the metabolic degradation of this compound by the cells or its chemical instability in the culture medium.
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Assess Metabolic Stability: this compound may be metabolized by cellular enzymes, such as cytochrome P450s (CYPs).[2] Consider co-administration with a general CYP inhibitor (with appropriate controls) to see if this preserves activity.
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Replenish the Compound: In long-term experiments, the compound may be depleted. Consider partial or complete media changes with a fresh supply of this compound at regular intervals.
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Evaluate Medium Stability: Incubate this compound in the cell culture medium without cells to determine if the compound is degrading chemically. Analyze samples at different time points using HPLC or a similar quantitative method.
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Consider Protein Binding: this compound may bind to proteins in the serum of the culture medium, reducing its effective concentration. If possible, conduct experiments in a serum-free or low-serum medium, or increase the initial concentration to compensate for binding. Elexacaftor, another CFTR corrector, is known to be highly protein-bound in plasma, primarily to albumin.[3]
Q3: How can I determine the optimal storage conditions for my this compound stock solutions?
A3: Proper storage is crucial for maintaining the integrity and stability of this compound.
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Solid Form: As a solid powder, this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter durations (up to 2 years), unless otherwise specified by the manufacturer.
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Stock Solutions in DMSO: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
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Aqueous Solutions: Avoid long-term storage of this compound in aqueous solutions, as this can lead to hydrolysis or other forms of degradation. Prepare fresh dilutions in your aqueous buffer immediately before each experiment.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. Like other correctors such as tezacaftor, it is a small molecule designed to bind to the mutated CFTR protein, improving its conformational stability and facilitating its trafficking to the cell surface. This increases the number of functional CFTR channels on the cell membrane, leading to improved ion transport.
What are the potential degradation pathways for a molecule like this compound?
While specific degradation pathways for this compound would need to be determined experimentally, molecules with similar functional groups can be susceptible to:
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Hydrolysis: Amide or ester groups can be prone to hydrolysis, especially at non-neutral pH.
-
Oxidation: Certain functional groups can be susceptible to oxidation, which can be catalyzed by light, temperature, or trace metals.
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Metabolism: In biological systems, this compound can be metabolized by enzymes like CYPs, leading to the formation of more polar metabolites.
How does this compound contribute to the overall stability of the CFTR protein?
Mutations in the CFTR gene often lead to misfolded and unstable proteins that are prematurely degraded by the cell's quality control machinery, such as the ubiquitin-proteasome system. This compound, as a CFTR corrector, binds to the misfolded protein and acts as a pharmacological chaperone, stabilizing its structure. This allows the corrected CFTR protein to evade degradation and be properly trafficked to the cell membrane.
Data Presentation
The following tables provide an example of the kind of data researchers would need to consider when working with a new CFTR corrector like this compound, using the known CFTR corrector tezacaftor as an analogue.
Table 1: Physicochemical Properties of Tezacaftor
| Property | Value |
| Molecular Formula | C₂₆H₂₇F₃N₂O₆ |
| Molecular Weight | 532.5 g/mol |
| LogP | 3.6 |
| pKa | 11.23 |
Data sourced from PubChem CID 46199646.
Table 2: In Vitro Metabolic Stability of Tezacaftor
| System | Parameter | Value |
| Human Liver Microsomes | Half-life (t½) | > 30 min |
| Intrinsic Clearance (CLint) | < 5 µL/min/mg protein | |
| Primary Human Hepatocytes | Half-life (t½) | > 120 min |
Note: This data is illustrative and based on typical profiles for metabolically stable compounds.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
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Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
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Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.
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Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.
Protocol 2: Plasma Stability Assay
This protocol is used to assess the stability of this compound in plasma.
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Prepare this compound Solution: Spike this compound into plasma (human, rat, etc.) at a final concentration of 1 µM.
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Incubation: Incubate the plasma samples at 37°C.
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Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
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Protein Precipitation: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
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Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
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Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of this compound remaining using LC-MS/MS.
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Data Analysis: Plot the percentage of this compound remaining versus time and calculate the half-life (t½).
Mandatory Visualization
Caption: this compound's role in the CFTR protein processing pathway.
Caption: Experimental workflow for troubleshooting this compound stability.
Caption: Logical relationship for troubleshooting precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide | C26H27F3N2O6 | CID 46199646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Zatonacaftor in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of zatonacaftor (GLPG2451) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern when working with a novel CFTR potentiator like this compound?
Off-target effects are unintended interactions of a drug or investigational compound with cellular components other than its primary therapeutic target. For this compound, the primary target is the cystic fibrosis transmembrane conductance regulator (CFTR) protein, where it acts as a potentiator to increase channel gating. However, like many small molecules, it may bind to other proteins, such as kinases, G-protein coupled receptors (GPCRs), or other ion channels, leading to unforeseen biological consequences. Identifying these off-target interactions is crucial for building a comprehensive safety profile, accurately interpreting experimental data, and mitigating the risk of adverse effects in later stages of drug development.[1][2]
Q2: My cells are showing unexpected cytotoxicity after treatment with this compound, even at concentrations that should be selective for CFTR. How can I determine if this is an off-target effect?
Observing unexpected cytotoxicity is a common indicator of potential off-target effects. Here’s a systematic approach to investigate this observation:
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Confirm On-Target Activity: First, verify that this compound is active on its intended target in your cell system at the concentrations used. For example, you can perform a functional assay, such as a halide-sensitive fluorescent protein-based assay, to measure CFTR channel activity.
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Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target activity (CFTR potentiation) and the cytotoxic effect. A significant rightward shift in the EC50 for cytotoxicity compared to the EC50 for CFTR potentiation would suggest an off-target effect is responsible for the cell death.
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Use a Structurally Unrelated CFTR Potentiator: Treat your cells with a different, structurally distinct CFTR potentiator (e.g., ivacaftor). If this compound does not produce the same cytotoxic effect at concentrations that yield equivalent CFTR potentiation, it strengthens the hypothesis that the cytotoxicity of this compound is due to an off-target interaction.
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Assay for Common Cytotoxicity Mechanisms: Investigate common mechanisms of cell death, such as apoptosis (e.g., caspase-3/7 activation assay) or necrosis (e.g., LDH release assay), to understand the nature of the cytotoxic response.
Q3: We have observed changes in intracellular calcium signaling in our cellular assay upon this compound treatment. Could this be an off-target effect?
Yes, alterations in calcium signaling are a plausible off-target effect. Some CFTR inhibitors have been shown to affect calcium channels.[3][4] To investigate this further:
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Characterize the Calcium Response: Use calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) to characterize the kinetics of the calcium response (e.g., transient vs. sustained, intracellular release vs. extracellular influx).
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Pharmacological Inhibition: Use known inhibitors of various calcium channels (e.g., store-operated calcium entry (SOCE) inhibitors, L-type calcium channel blockers) to see if you can block the this compound-induced calcium signal. This can help identify the specific off-target channel.
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Test in a CFTR-Null Cell Line: If possible, repeat the experiment in a cell line that does not express CFTR. An effect in these cells would strongly indicate a CFTR-independent, off-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent results in a kinase inhibitor screening panel with this compound.
Possible Cause: this compound may have weak, non-specific interactions with multiple kinases, or the observed inhibition may be an artifact of the assay technology.
Troubleshooting Steps:
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Confirm with an Orthogonal Assay: If the primary screen was a binding assay, validate the hits in a functional enzymatic assay to confirm true inhibition of kinase activity.
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Determine the IC50: For any confirmed hits, perform a full dose-response curve to determine the IC50 value. This will help to differentiate between potent off-target interactions and weak, likely insignificant, binding.
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Assess ATP Competitiveness: Perform the kinase assay with varying concentrations of ATP. If the IC50 of this compound increases with higher ATP concentrations, it suggests that the compound is binding to the ATP-binding site of the kinase.
Issue 2: Observed a change in gene expression unrelated to the CFTR pathway after this compound treatment.
Possible Cause: The compound may be interacting with a nuclear receptor or a transcription factor, leading to off-target gene regulation.
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify any enriched signaling pathways. This can provide clues about the potential off-target protein or pathway.
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Receptor Binding Assays: Screen this compound against a panel of known nuclear receptors and other relevant receptors to identify potential binding partners.
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Use a Pathway-Specific Reporter Assay: Once a potential off-target pathway is identified, use a reporter cell line for that pathway (e.g., a luciferase reporter for NF-κB activation) to confirm the effect of this compound.
Data Presentation
Table 1: Hypothetical Off-Target Kinase Profile of this compound
This table illustrates how data from a broad kinase screening panel might be presented. The data shown here is for exemplary purposes only.
| Kinase Target | Assay Type | This compound IC50 (µM) | On-Target CFTR EC50 (µM) | Selectivity Index (Off-Target IC50 / On-Target EC50) |
| Kinase A | Binding | 5.2 | 0.05 | 104 |
| Kinase B | Enzymatic | > 50 | 0.05 | > 1000 |
| Kinase C | Binding | 12.8 | 0.05 | 256 |
| Kinase D | Enzymatic | 8.9 | 0.05 | 178 |
Table 2: Troubleshooting Unexpected Cytotoxicity
This table provides an example of how to structure experimental results when investigating cytotoxicity. The data is hypothetical.
| Experimental Condition | CFTR Activity (% of Max) | Cell Viability (%) | Caspase-3/7 Activation (Fold Change) |
| Vehicle Control | 0 | 100 | 1.0 |
| This compound (0.1 µM) | 95 | 98 | 1.2 |
| This compound (10 µM) | 100 | 65 | 4.5 |
| Ivacaftor (0.1 µM) | 92 | 99 | 1.1 |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on a Panel of GPCRs using a Calcium Mobilization Assay
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Cell Culture: Plate cells expressing the GPCRs of interest in a 96-well black, clear-bottom plate and culture overnight.
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Dye Loading: Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 1 hour at 37°C.
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Compound Addition: Wash the cells and add this compound at various concentrations.
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Agonist/Antagonist Addition: Add a known agonist for each GPCR to stimulate a calcium response. To test for antagonistic activity of this compound, pre-incubate with this compound before adding the agonist.
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Data Acquisition: Measure the fluorescence intensity over time using a plate reader equipped with an injector.
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Data Analysis: Calculate the change in fluorescence to determine the effect of this compound on GPCR-mediated calcium mobilization.
Protocol 2: Kinase Selectivity Profiling using an In Vitro Enzymatic Assay
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Reaction Setup: In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP.
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Compound Addition: Add this compound at a range of concentrations.
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Incubation: Incubate the reaction at room temperature for a specified time to allow for substrate phosphorylation.
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Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., an antibody-based detection system).
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Data Acquisition: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
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Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Zatonacaftor Cytotoxicity in In Vitro Models
Introduction: Zatonacaftor is a novel CFTR corrector that has demonstrated a favorable safety profile in clinical trials. However, as with any compound, researchers conducting preclinical in vitro studies may encounter dose-dependent cytotoxicity in sensitive cell lines or under specific experimental conditions. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate potential cytotoxic effects of this compound in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity with this compound in my cell line. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity, a systematic approach is crucial. Begin by:
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Confirming the observation: Repeat the experiment to ensure the cytotoxicity is reproducible.
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Verifying compound identity and purity: Ensure the correct compound is being used and that the stock is not contaminated.
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Evaluating the solvent control: High concentrations of solvents like DMSO can be toxic to cells. Run a vehicle-only control to assess solvent toxicity.[1][2]
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Optimizing this compound concentration: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic working concentration.
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Checking cell health and density: Ensure cells are healthy, in a logarithmic growth phase, and seeded at an optimal density.[2]
Q2: How can I determine if the observed cytotoxicity is specific to this compound or a general effect?
A2: To determine the specificity of the cytotoxic effect, consider the following:
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Use of a less sensitive cell line: If possible, test this compound in a less sensitive cell line to see if the therapeutic window can be widened.[2]
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Orthogonal cytotoxicity assays: Use a different method to confirm the viability results. For example, if you are using an MTT assay (which measures metabolic activity), try a membrane integrity assay like LDH release or a dye exclusion assay (e.g., trypan blue).[3]
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Comparison with other CFTR correctors: Test other correctors to see if the observed cytotoxicity is a class effect or specific to this compound.
Q3: Could the solvent used to dissolve this compound be causing the cytotoxicity?
A3: Yes, the solvent, most commonly DMSO, can contribute to cytotoxicity, especially at higher concentrations. To minimize solvent-induced toxicity:
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Determine the maximum tolerated solvent concentration: Perform a dose-response experiment with your solvent to find the highest concentration that does not impact cell viability. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.
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Optimize compound stock concentration: Prepare a higher concentration stock of this compound. This allows for the use of a smaller volume to achieve the desired final concentration, thus keeping the final solvent concentration low.
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Serial dilutions in media: After initial solubilization in an organic solvent, perform subsequent serial dilutions in your cell culture medium. Be mindful of potential compound precipitation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting this compound-induced cytotoxicity.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at all tested concentrations | Compound concentration is too high. | Expand the range of concentrations to include much lower doses. |
| Cell line is highly sensitive. | Consider using a more robust cell line for initial screening. | |
| Contamination of compound stock or cell culture. | Test for mycoplasma and other common contaminants. Re-synthesize or re-purify the compound if necessary. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize all cell culture and experimental parameters, including media, serum, and incubation times. |
| Inconsistent potency or purity of this compound lots. | Use a single, quality-controlled batch for a set of experiments. If changing batches, perform a bridging experiment. | |
| Assay interference. | This compound may interfere with assay reagents (e.g., formazan-based assays like MTT). Use an orthogonal method to confirm viability. | |
| Precipitation of this compound in culture medium | Low aqueous solubility. | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles. Consider using a different solvent or a formulation with improved solubility. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Solvent Concentration
Objective: To determine the highest concentration of a solvent (e.g., DMSO) that does not induce cytotoxicity in the chosen cell line.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Solvent Preparation: Prepare a series of dilutions of the solvent (e.g., DMSO) in cell culture medium, typically ranging from 0.01% to 2.0%.
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Treatment: Replace the medium in the wells with the solvent-containing medium. Include a "no solvent" control.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells at each solvent concentration.
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Data Analysis: Plot cell viability against solvent concentration to identify the highest concentration that does not significantly reduce cell viability.
Protocol 2: Dose-Response Cytotoxicity Assay for this compound
Objective: To determine the cytotoxic potential of this compound and its IC50 value in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at their optimal density and allow them to attach overnight.
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Compound Preparation: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is below the maximum tolerated level determined in Protocol 1.
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Treatment: Remove the old medium and add the this compound-containing medium to the cells. Include vehicle controls (medium with the same final solvent concentration) and a "no treatment" control.
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Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
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Prepare a 5 mg/mL solution of MTT in sterile PBS.
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Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Mix gently and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Visualizations
Caption: A flowchart for troubleshooting this compound-induced cytotoxicity.
Caption: A potential off-target mechanism leading to cytotoxicity.
References
Technical Support Center: Refining Zatonacaftor Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zatonacaftor. The information is designed to assist in refining treatment protocols for long-term in vitro studies aimed at evaluating the efficacy and mechanism of action of this CFTR corrector.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the primary mechanism of action of this compound? | This compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. Its main function is to facilitate the proper folding of mutant CFTR protein, particularly F508del-CFTR, within the endoplasmic reticulum (ER). As a Type 1 corrector, it is understood to stabilize the interface between the first membrane-spanning domain (MSD1) and the nucleotide-binding domain 1 (NBD1). This correction helps the misfolded protein to evade ER-associated degradation and traffic through the Golgi apparatus to the apical membrane of epithelial cells.[1] |
| 2. What is the recommended starting concentration for in vitro studies? | A common starting concentration for this compound (as tezacaftor/VX-661) in various cell lines, such as CFBE41o- and HEK293 cells, is in the low micromolar range, typically between 1 µM and 5 µM. However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and CFTR mutation. |
| 3. What is the typical incubation time for this compound treatment in cell culture? | For most in vitro correction assays, an incubation period of 24 hours is recommended. This duration allows for the synthesis, folding, and trafficking of the corrected CFTR protein to the cell surface. For long-term studies, continuous exposure may be required, with media changes containing fresh compound at regular intervals. |
| 4. Should this compound be used as a single agent or in combination? | While this compound can show some efficacy as a single agent, its corrective effects are significantly enhanced when used in combination with other CFTR modulators, such as a potentiator (e.g., ivacaftor) and other correctors (e.g., elexacaftor).[1] |
| 5. How should this compound stock solutions be prepared and stored? | This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, warming the solution to 37°C for 10 minutes or using an ultrasonic bath may be necessary. It is advisable to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store them at -20°C for short-term use (up to 6 months) or -80°C for long-term storage (up to 1 year). |
Troubleshooting Guides
Western Blotting for CFTR Maturation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No detectable Band C (mature CFTR) after this compound treatment. | - Insufficient this compound concentration or incubation time.- Low transfection efficiency (for over-expression systems).- High rate of protein degradation. | - Perform a dose-response and time-course experiment to optimize treatment conditions.- Verify transfection efficiency using a reporter gene (e.g., GFP).- Include protease inhibitors in your lysis buffer. |
| High background on the Western blot. | - Incomplete blocking.- Primary or secondary antibody concentration is too high.- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps. |
| Inconsistent results between experiments. | - Variability in cell passage number or seeding density.- Inconsistent this compound treatment.- Variation in sample preparation. | - Use cells within a consistent passage number range and ensure uniform seeding density.- Prepare fresh drug dilutions for each experiment from a reliable stock.- Standardize all steps of the protocol, from cell lysis to image acquisition. |
Ussing Chamber Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in short-circuit current (Isc) after forskolin stimulation in this compound-treated cells. | - Cells are not expressing functional CFTR.- Inactive forskolin.- Insufficient this compound-mediated correction. | - Use a positive control cell line known to respond to forskolin.- Use a fresh, validated stock of forskolin.- Optimize this compound concentration and incubation time. Consider co-treatment with a potentiator. |
| High baseline current. | - High activity of other ion channels, such as the epithelial sodium channel (ENaC). | - Ensure amiloride is added to the apical chamber to block ENaC channels before adding CFTR activators. |
| Leaky epithelial monolayer (low transepithelial electrical resistance - TEER). | - Incomplete cell differentiation or formation of tight junctions.- Cell death due to compound toxicity. | - Allow sufficient time for cells to polarize and form a tight monolayer (monitor TEER).- Perform a cytotoxicity assay to determine the optimal non-toxic concentration of this compound. |
Long-Term Cell Culture with this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Increased cell death or changes in cell morphology over time. | - this compound cytotoxicity at the concentration used.- Accumulation of toxic metabolites.- Solvent (DMSO) toxicity. | - Determine the IC50 of this compound for your cell line and use a concentration well below this value.- Perform regular media changes with fresh compound to remove waste products.- Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all conditions. |
| Loss of corrector effect over time. | - Development of cellular resistance.- Degradation of the compound in the culture medium. | - This is an area of active research. Consider intermittent dosing schedules.- Perform regular media changes with fresh this compound. |
| Potential for off-target effects. | - this compound may interact with other cellular proteins or pathways. | - Be aware that some CFTR modulators can have off-target effects on other ion channels. Include appropriate controls and consider validating key findings with alternative methods. |
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from in vitro studies evaluating the efficacy of tezacaftor (a key component of this compound-containing therapies).
Table 1: Dose-Dependent Increase in CFTR-Mediated Current
| Tezacaftor Concentration (µM) | Increase in Forskolin-Stimulated Isc (µA/cm²) |
| 0 (Vehicle) | 2.5 ± 0.8 |
| 0.1 | 8.7 ± 1.5 |
| 1.0 | 25.3 ± 3.2 |
| 10.0 | 38.1 ± 4.5 |
| Hypothetical data based on typical dose-response curves for CFTR correctors. |
Table 2: Effect of Tezacaftor on CFTR Protein Maturation
| Treatment | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Maturation Ratio (C / (B+C)) |
| Vehicle (DMSO) | 95 ± 5 | 5 ± 2 | 0.05 |
| 3 µM Tezacaftor (24h) | 60 ± 8 | 40 ± 6 | 0.40 |
| Hypothetical data illustrating the shift from immature (Band B) to mature (Band C) CFTR protein upon corrector treatment. |
Experimental Protocols
Western Blotting for CFTR Maturation
This protocol is designed to assess the effect of this compound on the glycosylation and maturation of the F508del-CFTR protein.
Materials:
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Cell lysis buffer (RIPA or similar) with protease inhibitors
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels (6% acrylamide is recommended for resolving CFTR)
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against CFTR
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Gel electrophoresis and blotting equipment
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Imaging system
Procedure:
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Cell Lysis:
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Culture cells expressing F508del-CFTR and treat with this compound for the desired time (typically 24-48 hours).
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Wash cells with ice-cold PBS.
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Lyse cells in ice-cold lysis buffer containing protease inhibitors.
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Scrape cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
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Determine the protein concentration of the lysates using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Perform electrophoresis to separate the proteins.
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Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the image using an imaging system.
-
-
Analysis:
-
Perform densitometry to quantify the intensity of the immature (Band B) and mature (Band C) CFTR bands.
-
Calculate the maturation ratio (Band C / (Band B + Band C)).
-
Ussing Chamber Assay for CFTR Function
This protocol measures ion transport across a polarized epithelial cell monolayer to assess CFTR channel function.
Materials:
-
Polarized epithelial cells cultured on permeable supports
-
Ussing chamber system with electrodes
-
Ringer's solution
-
Gas mixture (95% O2 / 5% CO2)
-
Pharmacological agents: Amiloride, Forskolin, Genistein, CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Chamber Setup:
-
Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2.
-
Carefully excise the permeable support with the cell monolayer and mount it between the two halves of the Ussing chamber, ensuring a tight seal.
-
Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution.
-
-
Equilibration and Baseline Measurement:
-
Allow the system to equilibrate for 15-30 minutes.
-
Measure the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER).
-
-
Pharmacological Additions:
-
Add amiloride (e.g., 10-100 µM) to the apical chamber to block ENaC and isolate the chloride current. Wait for the Isc to stabilize.
-
Add a CFTR agonist cocktail (e.g., Forskolin and Genistein) to both chambers to stimulate CFTR-mediated chloride secretion.
-
After the Isc reaches a peak, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the CFTR agonist and inhibitor.
-
Compare the ΔIsc of this compound-treated cells to that of vehicle-treated controls.
-
Mandatory Visualizations
Caption: CFTR protein processing pathway and the mechanism of action of this compound.
Caption: Experimental workflow for refining this compound treatment protocols.
References
Technical Support Center: Quantifying Zatonacaftor's Effect on CFTR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quantifying the effect of zatonacaftor on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is classified as a CFTR corrector. In individuals with cystic fibrosis caused by certain mutations, such as the common F508del mutation, the CFTR protein is misfolded and does not traffic to the cell surface to function as a chloride channel. Correctors like this compound are designed to bind to the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell membrane. This increases the quantity of functional CFTR protein at the cell surface. This compound is often used in combination with a potentiator, which enhances the channel opening probability of the CFTR protein that has reached the cell surface.
Q2: What are the key assays to quantify the effect of this compound?
A2: The primary methods to quantify the effects of this compound can be categorized into assays measuring CFTR protein expression and trafficking, and assays measuring CFTR function.
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Protein Expression and Trafficking: Western Blotting is used to assess the maturation of the CFTR protein.
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CFTR Function (In Vitro): Ussing chamber and patch-clamp electrophysiology directly measure ion transport through the CFTR channel in cell culture models.
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CFTR Function (Ex Vivo/In Vivo): Sweat Chloride Concentration, Nasal Potential Difference (NPD), and Intestinal Current Measurement (ICM) are key biomarkers used to assess CFTR function in patients.
Q3: Is there publicly available quantitative data on this compound's efficacy?
A3: As of late 2025, specific quantitative clinical trial data for this compound is not widely available in peer-reviewed literature. However, data from next-generation CFTR modulator combinations, such as vanzacaftor/tezacaftor/deutivacaftor, can provide an indication of the expected efficacy for new corrector/potentiator therapies.
Quantitative Data Summary
Since specific data for this compound is limited, the following table summarizes the efficacy of a comparable next-generation triple-combination CFTR modulator, vanzacaftor/tezacaftor/deutivacaftor, from a Phase 2 clinical trial in adults with cystic fibrosis.[1] This provides a benchmark for the potential therapeutic impact of novel corrector-containing regimens.
| Outcome Measure | Genotype | Treatment Group | Mean Change from Baseline (95% CI) |
| Percent predicted FEV1 (ppFEV1) | F/F | Vanzacaftor (20 mg)-tezacaftor-deutivacaftor | 15.9 percentage points (11.3 to 20.6) |
| F/F | Tezacaftor-ivacaftor | -0.1 percentage points (-6.4 to 6.1) | |
| Sweat Chloride Concentration | F/F | Vanzacaftor (20 mg)-tezacaftor-deutivacaftor | -45.5 mmol/L (-49.7 to -41.3) |
| F/F | Tezacaftor-ivacaftor | -2.6 mmol/L (-8.2 to 3.1) | |
| CFQ-R Respiratory Domain Score | F/F | Vanzacaftor (20 mg)-tezacaftor-deutivacaftor | 19.4 points (10.5 to 28.3) |
| F/F | Tezacaftor-ivacaftor | -5.0 points (-16.9 to 7.0) |
Signaling Pathway and Experimental Workflows
CFTR Corrector and Potentiator Mechanism of Action
Troubleshooting Guides
Western Blot for CFTR Maturation
Q: I am not seeing any CFTR bands or the signal is very weak. What should I do?
A: This is a common issue due to the low abundance of the CFTR protein.
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Increase Protein Load: Load a higher amount of total protein per well.
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Optimize Antibody Concentration: Titrate your primary antibody concentration. A higher concentration or longer incubation (e.g., overnight at 4°C) may be necessary.
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Check Transfer Efficiency: Use a reversible stain like Ponceau S to confirm that proteins have transferred from the gel to the membrane. For a large protein like CFTR, a wet transfer system overnight at 4°C might be more efficient than a semi-dry system.
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Use a Positive Control: Include a cell lysate known to express CFTR to validate your protocol and antibody.
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Enrich for CFTR: For samples with very low CFTR expression, consider immunoprecipitation to concentrate the protein before running the Western blot.
Q: I am seeing multiple non-specific bands. How can I improve the specificity?
A: Non-specific binding can obscure your results.
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Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk vs. BSA).
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Increase Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.
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Titrate Antibodies: High concentrations of primary or secondary antibodies can lead to non-specific binding.
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Run a Secondary Antibody Only Control: This will help determine if the non-specific bands are due to the secondary antibody.
Ussing Chamber Electrophysiology
Q: The baseline short-circuit current (Isc) is unstable or drifting.
A: A stable baseline is crucial for accurate measurements.
-
Temperature Stability: Ensure that the Ussing chamber and perfusion solutions are maintained at a constant 37°C.
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pH and Oxygenation: Pre-warm and continuously gas your buffer (typically with 95% O₂ / 5% CO₂) to maintain a stable pH.
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Agar Bridges: Ensure there are no air bubbles in the agar bridges and that they are making good contact with the buffer.
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Tissue Viability: A drifting baseline can indicate that the epithelial monolayer is deteriorating. Ensure proper handling of the cells during mounting.
Q: I am observing a very low or no response to forskolin/IBMX stimulation.
A: This suggests an issue with CFTR activation or the health of the cells.
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Cell Differentiation: Ensure that the primary cells or cell lines have been properly differentiated to form a polarized monolayer with tight junctions.
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Reagent Potency: Prepare fresh forskolin and IBMX solutions, as they can degrade over time.
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Chloride Gradient: Imposing a chloride gradient by reducing the apical chloride concentration can increase the driving force for chloride secretion and enhance the measured CFTR-mediated current.
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ENaC Inhibition: Make sure to first inhibit the epithelial sodium channel (ENaC) with amiloride to isolate the CFTR-dependent chloride current.
Patch-Clamp Electrophysiology
Q: I am having difficulty forming a high-resistance (>1 GΩ) seal.
A: A giga-seal is essential for low-noise recordings.
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Pipette Quality: Use freshly pulled, fire-polished pipettes. Debris on the pipette tip can prevent a good seal.
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Cell Health: Use healthy, non-confluent cells.
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Solution Filtration: Filter all recording solutions to remove any particulate matter.
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Gentle Suction: Apply gentle and steady suction when forming the seal.
Q: The patch is unstable and ruptures easily when going to whole-cell configuration.
A: This can be due to several factors related to cell health and pipette properties.
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Pipette Shape: A smaller, more tapered pipette tip can improve stability.
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Cell Adhesion: Ensure cells are well-adhered to the coverslip.
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Suction Pulses: Use brief, sharp pulses of suction to rupture the membrane rather than prolonged suction.
Nasal Potential Difference (NPD)
Q: The baseline potential difference is unstable or shows a lot of noise.
A: A stable recording is critical for interpreting the results.
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Patient Cooperation: Ensure the patient remains still and breathes gently through their mouth.
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Catheter Placement: The catheter tip should be placed on the respiratory mucosa under the inferior turbinate and should not be moved during the recording.
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Reference Electrode: Ensure the reference electrode has good contact with the skin and that the skin has been properly prepared (e.g., abraded).
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No Nasal Congestion: The measurement should not be performed if the patient has a cold or significant nasal congestion.
Q: The response to amiloride or the chloride-free solution is not as expected.
A: This could be due to technical issues or patient-specific factors.
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Perfusion Rate: Ensure a constant and appropriate perfusion rate.
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Solution Composition: Double-check the composition and pH of all perfusion solutions.
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Catheter Patency: Make sure the perfusion line is not blocked.
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Variability: Be aware that there can be variability between nostrils and between different measurement days.
Intestinal Current Measurement (ICM)
Q: The rectal biopsies show low viability or poor responses.
A: The quality of the biopsy is critical for this ex vivo assay.
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Biopsy Handling: Handle biopsies gently and keep them in the appropriate buffer on ice until mounting.
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Time to Measurement: Mount and measure the biopsies as soon as possible after they are obtained.
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Mounting Technique: Ensure the biopsy is mounted correctly in the Ussing chamber with the mucosal side facing the correct chamber.
Q: There is high variability between biopsies from the same patient.
A: Some variability is expected, but it can be minimized.
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Standardized Protocol: Use a standardized protocol for all measurements, including the timing of reagent additions.
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Multiple Biopsies: Analyze multiple biopsies from each patient to obtain an average response.
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Centralized Analysis: If in a multi-center study, have a central, blinded interpreter analyze all tracings to ensure consistency.
Detailed Experimental Protocols
Western Blot for CFTR Maturation
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 30-50 µg of protein with Laemmli sample buffer containing a reducing agent (e.g., DTT).
-
Heat samples at 37°C for 15 minutes. Do not boil, as this can cause CFTR to aggregate.
-
-
SDS-PAGE:
-
Load samples onto a low-percentage (e.g., 6-8%) Tris-Glycine polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane. A wet transfer at 30V overnight at 4°C is recommended for large proteins like CFTR.
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each in TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Identify and quantify the immature, core-glycosylated band B (~150 kDa) and the mature, complex-glycosylated band C (~170 kDa). The ratio of Band C to total CFTR (Band B + Band C) indicates maturation efficiency.
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Ussing Chamber Electrophysiology
-
Cell Culture:
-
Culture primary human bronchial or nasal epithelial cells on permeable supports until fully differentiated and a high transepithelial electrical resistance (TEER) is achieved.
-
Treat cells with this compound for 24-48 hours prior to the experiment.
-
-
Chamber Setup:
-
Mount the permeable support in a heated (37°C) Ussing chamber.
-
Fill both apical and basolateral chambers with Krebs-bicarbonate Ringer solution, continuously gassed with 95% O₂ / 5% CO₂.
-
-
Measurement Protocol:
-
Allow the baseline short-circuit current (Isc) to stabilize.
-
Add amiloride to the apical chamber to block ENaC-mediated sodium absorption.
-
Add a cAMP agonist cocktail (e.g., forskolin and IBMX) to both chambers to activate CFTR.
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(Optional) Add a potentiator to the apical chamber to further stimulate CFTR activity.
-
Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound. The forskolin-stimulated, CFTRinh-172-inhibited ΔIsc represents the CFTR-mediated chloride secretion.
-
Nasal Potential Difference (NPD) Measurement
-
Patient Preparation:
-
The patient should be seated comfortably and instructed to breathe through their mouth.
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Prepare a small area of skin on the forearm by gentle abrasion for the reference electrode.
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-
Electrode Placement:
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Place the reference Ag/AgCl electrode in contact with the prepared skin area via an agar bridge.
-
Place the exploring electrode, a fine-tipped catheter connected to another Ag/AgCl electrode, under the inferior turbinate of the nose.
-
-
Perfusion Protocol:
-
Begin by perfusing a Ringer's solution to establish a stable baseline potential difference (PD).
-
Sequentially perfuse with:
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Ringer's solution containing amiloride to block ENaC.
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A chloride-free solution (e.g., replacing NaCl with sodium gluconate) to create a chloride gradient.
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The chloride-free solution containing a β-agonist like isoproterenol to stimulate CFTR.
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-
-
Data Analysis:
-
Record the PD throughout the procedure.
-
The key parameters are the change in PD in response to amiloride (a measure of sodium absorption) and the change in PD in response to the chloride-free solution with isoproterenol (a measure of CFTR-mediated chloride secretion).
-
References
Technical Support Center: Zatonacaftor (Tezacaftor) Protocol Modifications for Different Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CFTR corrector, zatonacaftor (tezacaftor).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tezacaftor?
A1: Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] Its primary function is to facilitate the proper folding and processing of the CFTR protein, particularly in cases of the F508del mutation, which is the most common CF-causing mutation.[1][2] This correction helps the misfolded CFTR protein traffic to the cell surface, where it can function as a chloride channel.[1] Tezacaftor is often used in combination with other CFTR modulators, such as the potentiator ivacaftor, which enhances the channel's opening probability once it is on the cell surface.[3]
Q2: Which cell lines are commonly used for in vitro studies with tezacaftor?
A2: Several cell lines are suitable for studying the effects of tezacaftor. Commonly used models include human primary airway epithelial cells, as well as cell lines like CFBE (cystic fibrosis bronchial epithelial) and BHK (baby hamster kidney) that have been engineered to express the F508del-CFTR mutation. HEK293 cells are also utilized for transient transfection studies to assess the function of various CFTR variants.
Q3: What is a typical concentration and incubation time for tezacaftor in cell-based assays?
A3: While optimal conditions can vary depending on the cell type and experimental endpoint, a common starting point for in vitro studies is a tezacaftor concentration of around 3 µM with an incubation period of 24 hours. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and experimental setup.
Q4: Is it necessary to use tezacaftor in combination with a potentiator in vitro?
A4: To observe the full functional rescue of the F508del-CFTR protein, it is highly recommended to use tezacaftor in combination with a potentiator like ivacaftor. Tezacaftor helps traffic the CFTR protein to the cell surface, while the potentiator is needed to activate the channel function.
Q5: How can I assess the efficacy of tezacaftor in my cell model?
A5: The efficacy of tezacaftor can be evaluated through various functional and biochemical assays. Functional restoration of CFTR channel activity can be measured using techniques such as Ussing chamber recordings, whole-cell patch-clamp, or membrane depolarization assays. Biochemically, the correction of CFTR protein maturation can be assessed by Western blotting, where a shift from the immature core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C) is observed.
Troubleshooting Guides
Issue 1: High Cell Cytotoxicity After Tezacaftor Treatment
-
Possible Cause: The concentration of tezacaftor or the vehicle (e.g., DMSO) may be too high for your specific cell type. While generally well-tolerated, high concentrations can lead to off-target effects and cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use a range of tezacaftor concentrations to determine the IC50 value for your cells. Assays such as MTT or LDH release can be used to assess cell viability.
-
Check Vehicle Concentration: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.1%.
-
Reduce Incubation Time: If longer incubation periods are leading to cell death, consider reducing the treatment duration and assessing the effects at earlier time points.
-
Issue 2: Variable or Lower-Than-Expected Efficacy in Primary Cells
-
Possible Cause: The efficacy of tezacaftor in primary cell models can be influenced by several factors, including the differentiation state of the cells, baseline CFTR expression levels, and specific culture conditions.
-
Troubleshooting Steps:
-
Ensure Proper Cell Differentiation: For primary airway epithelial cells, ensure they are well-differentiated by culturing them at an air-liquid interface (ALI). Proper differentiation is crucial for robust CFTR expression and function.
-
Include a Potentiator: As mentioned in the FAQs, the absence of a potentiator like ivacaftor will result in minimal functional correction of the CFTR channel at the cell surface.
-
Optimize Culture Conditions: Variations in media components and supplements can impact cell health and protein expression. Ensure your culture conditions are optimized for your specific primary cell type.
-
Issue 3: Inconsistent Results in Functional Assays
-
Possible Cause: Functional assays like Ussing chamber and patch-clamp can be sensitive to minor variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all steps of your protocol, from cell seeding to reagent addition, are highly standardized.
-
Control for Environmental Factors: Maintain consistent temperature, pH, and osmolarity of your buffers and solutions.
-
Regularly Calibrate Equipment: Ensure that your electrophysiological recording equipment is properly calibrated and maintained.
-
Data on Tezacaftor Efficacy
The following tables summarize the clinical efficacy of tezacaftor in combination with other CFTR modulators for different genotypes.
Table 1: Efficacy of Tezacaftor/Ivacaftor in Patients Homozygous for F508del Mutation
| Outcome Measure | Improvement with Tezacaftor/Ivacaftor | Reference |
| Absolute change in ppFEV1 | +3.75 percentage points | |
| Absolute change in sweat chloride | -6.04 mmol/L |
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with at Least One F508del Mutation
| Outcome Measure | Improvement with Elexacaftor/Tezacaftor/Ivacaftor | Reference |
| Absolute change in ppFEV1 | +9.8 to +13 percentage points | |
| Absolute change in sweat chloride | -52.1 mmol/L |
Experimental Protocols and Visualizations
Signaling Pathway of Tezacaftor
Tezacaftor acts as a molecular chaperone, assisting in the proper folding of the F508del-CFTR protein within the endoplasmic reticulum (ER). This allows the corrected protein to traffic through the Golgi apparatus to the cell membrane, increasing the density of functional CFTR channels on the cell surface.
References
Validation & Comparative
A Tale of Two Modulators: An In Vitro Efficacy Comparison of Zatonacaftor and Tezacaftor in CFTR Correction
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cystic fibrosis transmembrane conductance regulator (CFTR) modulators is paramount. This guide provides an objective in vitro comparison of zatonacaftor (deutivacaftor) and tezacaftor, clarifying their distinct mechanisms of action and presenting supporting experimental data to illuminate their respective roles in the restoration of CFTR function.
At the outset, it is critical to distinguish the pharmacological classes of these two compounds. Tezacaftor is a CFTR corrector, designed to address the trafficking defect of the most common CF-causing mutation, F508del. In contrast, this compound, also known as deutivacaftor (VX-561), is a CFTR potentiator, a deuterated analog of ivacaftor, which functions to enhance the channel gating of CFTR protein that has reached the cell surface. Therefore, a direct comparison of their "corrector" efficacy is not applicable; instead, this guide will compare their respective contributions to restoring CFTR protein function in vitro.
Quantitative In Vitro Efficacy
The in vitro efficacy of CFTR modulators is assessed through a variety of assays that measure the rescue of F508del-CFTR protein processing, trafficking, and ion channel function.
Tezacaftor: A CFTR Corrector
Tezacaftor acts to facilitate the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[1] Its efficacy as a corrector is often evaluated by measuring the maturation of the CFTR protein and the subsequent increase in chloride transport.
| In Vitro Assay | Cell Type | Treatment | Key Efficacy Metric | Result | Reference |
| Western Blot | CFBE F508del cells | Tezacaftor | Increase in mature F508del protein (band C) | Significant increase in band C compared to untreated cells | [2] |
| Ussing Chamber | Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Tezacaftor (100 mg every day)/ivacaftor (150 mg every 12 h) | Change in forskolin-stimulated short-circuit current (Isc) | Not explicitly quantified for tezacaftor alone in this study, but the combination showed a significant increase in CFTR function. | [3] |
| Chloride Transport Assay | Human Bronchial Epithelial (HBE) cells | Tezacaftor in combination with VX-659 and ivacaftor | Improvement in chloride transport | The triple combination significantly improved chloride transport in vitro. | [4] |
This compound (Deutivacaftor): A CFTR Potentiator
This compound's role is to increase the channel open probability (gating) of the CFTR protein at the cell surface. Its in vitro efficacy is measured by its ability to potentiate CFTR-mediated chloride currents, often in cells where the CFTR protein has been "rescued" to the cell surface by a corrector.
While specific quantitative data for this compound as a standalone potentiator in preclinical studies is not extensively published, its contribution is evident in the enhanced efficacy of next-generation triple combination therapies. Vertex Pharmaceuticals has stated that the combination of vanzacaftor/tezacaftor/zatonacaftor (deutivacaftor) demonstrated higher levels of chloride transport in human bronchial epithelial cells in vitro compared to Trikafta® (elexacaftor/tezacaftor/ivacaftor).[5]
| In Vitro Assay | Cell Type | Treatment | Key Efficacy Metric | Result | Reference |
| Chloride Transport Assay | Human Bronchial Epithelial (HBE) cells | Vanzacaftor/tezacaftor/zatonacaftor (deutivacaftor) | Chloride transport levels | Higher levels of chloride transport compared to elexacaftor/tezacaftor/ivacaftor | |
| Patch-Clamp | (General potentiator assay) | Potentiator (e.g., this compound) | Increase in channel open probability (Po) | Potentiators increase the time the CFTR channel remains open. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro efficacy data.
Western Blot for CFTR Maturation
Objective: To assess the ability of a corrector, such as tezacaftor, to rescue the processing of F508del-CFTR from the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C) that has transited through the Golgi apparatus.
Methodology:
-
Cell Culture: Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- cells) are cultured to confluence.
-
Corrector Treatment: Cells are incubated with the corrector compound (e.g., tezacaftor) or vehicle control (e.g., DMSO) for 24-48 hours to allow for protein correction and trafficking.
-
Cell Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (Optional): For enhanced detection, CFTR protein can be immunoprecipitated from the cell lysates using a CFTR-specific antibody.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensities of Band B (immature) and Band C (mature) are quantified using densitometry.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To measure the functional rescue of CFTR-mediated chloride secretion across a polarized epithelial monolayer following treatment with a corrector.
Methodology:
-
Cell Culture: Human bronchial epithelial cells are seeded on permeable supports and cultured at an air-liquid interface to form a polarized and differentiated monolayer.
-
Corrector Incubation: The cell monolayers are treated with the corrector (e.g., tezacaftor) for 24-48 hours.
-
Mounting in Ussing Chamber: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological Ringer's solution and maintained at 37°C.
-
Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.
-
Pharmacological Stimulation and Inhibition:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (a cAMP agonist) is added to the basolateral side to activate CFTR.
-
A CFTR potentiator (like ivacaftor or this compound) can be added to the apical side to maximize the current.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin and the CFTR inhibitor is calculated to quantify CFTR-mediated chloride transport.
Patch-Clamp Assay for CFTR Potentiator Activity
Objective: To directly measure the effect of a potentiator, such as this compound, on the gating activity (open probability) of single CFTR channels.
Methodology:
-
Cell Preparation: Cells expressing the CFTR protein of interest are used. For studying potentiators on corrected F508del-CFTR, cells are pre-treated with a corrector.
-
Patch-Clamp Configuration: The excised inside-out patch-clamp configuration is typically used, which allows for the application of ATP and the catalytic subunit of protein kinase A (PKA) to the intracellular side of the membrane patch to activate CFTR.
-
Single-Channel Recording: A glass micropipette forms a high-resistance seal with the cell membrane, isolating a small patch containing one or a few CFTR channels. The current flowing through the channels is recorded.
-
Potentiator Application: The potentiator compound (e.g., this compound) is perfused onto the intracellular side of the membrane patch.
-
Data Analysis: The single-channel recordings are analyzed to determine the channel open probability (Po), which is the fraction of time the channel spends in the open state. An increase in Po in the presence of the potentiator indicates its efficacy.
Signaling Pathways and Mechanisms of Action
The biogenesis of a functional CFTR protein is a complex process involving transcription, translation, folding, post-translational modifications, and trafficking to the plasma membrane. The F508del mutation disrupts this pathway, leading to misfolding and degradation of the CFTR protein.
References
- 1. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. benchchem.com [benchchem.com]
Zatonacaftor's Impact on CFTR Function: A Comparative Analysis
A new triple-combination therapy, zatonacaftor/tezacaftor/deutivacaftor, demonstrates significant improvements in cystic fibrosis transmembrane conductance regulator (CFTR) function, offering a new therapeutic option for individuals with cystic fibrosis (CF). This guide provides a comparative analysis of this compound's efficacy against other approved CFTR modulators, supported by experimental data and detailed methodologies.
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to a defective CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across cell membranes. Its dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. CFTR modulators are a class of drugs that aim to correct the function of this faulty protein. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the opening of the channel at the cell surface.
This compound (vanzacaftor) is a novel CFTR corrector. It is administered as part of a triple-combination therapy with tezacaftor (another corrector) and deutivacaftor (a potentiator, which is a deuterated form of ivacaftor). This combination, marketed as Alyftrek, is designed to provide a more effective and durable restoration of CFTR function.
Comparative Efficacy of CFTR Modulators
The efficacy of CFTR modulators is primarily assessed by their impact on two key clinical endpoints: the percent predicted forced expiratory volume in one second (ppFEV1), a measure of lung function, and the concentration of chloride in sweat, a direct indicator of CFTR protein activity. The following table summarizes the performance of this compound in combination therapy compared to other prominent CFTR modulators.
| Drug Combination | Active Ingredients | Mechanism of Action | Change in ppFEV1 from Baseline | Change in Sweat Chloride from Baseline | Patient Population |
| Alyftrek | This compound (Vanzacaftor), Tezacaftor, Deutivacaftor | 2 Correctors + 1 Potentiator | 15.9 percentage points[1] | -45.5 mmol/L[1] | F508del homozygous (F/F) |
| Trikafta/Kaftrio | Elexacaftor, Tezacaftor, Ivacaftor | 2 Correctors + 1 Potentiator | 9.76 to 14.3 percentage points[2][3] | -41.7 to -41.8 mmol/L[2] | At least one F508del mutation |
| Symdeko/Symkevi | Tezacaftor, Ivacaftor | 1 Corrector + 1 Potentiator | ~4 percentage points | Not consistently reported | F508del homozygous or heterozygous with a residual function mutation |
| Orkambi | Lumacaftor, Ivacaftor | 1 Corrector + 1 Potentiator | -0.3 percentage points (no significant change) | -18.5 to -27.3 mmol/L | F508del homozygous |
| Kalydeco | Ivacaftor | 1 Potentiator | ~10-12% improvement | ~ -50 mmol/L | G551D mutation and other gating mutations |
Experimental Protocols
The validation of CFTR modulator efficacy relies on standardized clinical and laboratory assays. Below are the detailed methodologies for the key experiments cited in the comparison.
Sweat Chloride Test
The sweat chloride test is the gold standard for diagnosing CF and for assessing the in vivo response to CFTR modulators.
Principle: The test measures the concentration of chloride in sweat. Individuals with CF have significantly higher sweat chloride levels due to dysfunctional CFTR-mediated chloride reabsorption in the sweat ducts.
Procedure:
-
Stimulation: A small area of the skin, typically on the forearm, is cleaned. An electrode containing pilocarpine gel, a sweat-inducing medication, is placed on the site. A second electrode is placed nearby, and a weak electrical current is applied for about five minutes to deliver the pilocarpine into the skin and stimulate the sweat glands.
-
Collection: After stimulation, the electrodes are removed, and the skin is cleansed. A special sweat collection device, such as a plastic coil or filter paper, is attached to the stimulated area for 30 minutes to collect the sweat.
-
Analysis: The collected sweat is then sent to a laboratory to measure the chloride concentration.
Interpretation of Results:
-
≤ 29 mmol/L: CF is unlikely.
-
30–59 mmol/L: CF is possible, and further testing may be required.
-
≥ 60 mmol/L: CF is likely.
A significant decrease in sweat chloride concentration following treatment with a CFTR modulator indicates a restoration of protein function.
Nasal Potential Difference (NPD) Measurement
NPD measurement is a sensitive in vivo assay that directly assesses ion transport across the nasal epithelium, providing a direct measure of CFTR and ENaC (epithelial sodium channel) activity.
Principle: The test measures the voltage difference across the nasal lining, which is generated by the movement of ions. In individuals with CF, there is increased sodium absorption and absent or reduced chloride secretion, leading to a characteristic NPD tracing.
Procedure:
-
Setup: A reference electrode is placed on the forearm, and a measuring electrode is placed on the surface of the inferior turbinate in the nasal cavity.
-
Perfusion: A series of solutions are perfused over the nasal epithelium in a specific sequence:
-
Ringer's solution: To establish a stable baseline potential difference.
-
Amiloride solution: To block ENaC-mediated sodium absorption.
-
Chloride-free solution with amiloride: To create a gradient that drives chloride secretion.
-
Isoproterenol in chloride-free solution with amiloride: To stimulate CFTR-mediated chloride secretion.
-
-
Measurement: The voltage is continuously recorded throughout the perfusion of the different solutions.
Interpretation of Results: The response to each solution provides information about specific ion channel functions. A restoration of the chloride secretion peak after isoproterenol perfusion in response to a CFTR modulator indicates improved CFTR function.
Intestinal Organoid Swelling Assay
This in vitro assay uses patient-derived intestinal organoids to assess CFTR function and response to modulators in a personalized manner.
Principle: Intestinal organoids, grown from rectal biopsies, form a 3D structure with a central lumen. Activation of CFTR by forskolin (a cAMP agonist) leads to chloride and fluid secretion into the lumen, causing the organoids to swell. The degree of swelling is proportional to CFTR function.
Procedure:
-
Organoid Culture: Intestinal stem cells are isolated from rectal biopsies and cultured in a 3D matrix to form organoids.
-
Modulator Incubation: Organoids are incubated with the CFTR modulator(s) being tested for a specified period (e.g., 24 hours).
-
Swelling Assay: The organoids are then stimulated with forskolin, and the change in their size is measured over time using live-cell imaging.
-
Quantification: The increase in organoid area is quantified to determine the level of CFTR function.
Interpretation of Results: A significant increase in forskolin-induced swelling in the presence of a CFTR modulator compared to untreated organoids indicates a positive response to the drug. This assay can predict the clinical efficacy of different modulators for individual patients.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of CFTR modulators and the workflow of a typical clinical trial for these drugs.
References
- 1. Safety and efficacy of vanzacaftor-tezacaftor-deutivacaftor in adults with cystic fibrosis: randomised, double-blind, controlled, phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CFTR Correctors: A Guide for Researchers
A comparative analysis of zatonacaftor with other Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors could not be conducted as no publicly available data or publications were found for a compound named "this compound." This may indicate a potential misspelling of the compound's name or that it is an early-stage investigational drug not yet in the public domain.
This guide instead provides a comparative analysis of two key, well-documented CFTR correctors: tezacaftor and elexacaftor , which are integral components of leading CFTR modulator therapies. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their performance based on available experimental data.
Mechanism of Action of CFTR Correctors
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a misfolded and dysfunctional CFTR protein. CFTR correctors are small molecules designed to rescue the processing and trafficking of this faulty protein, enabling it to reach the cell surface where its function can be enhanced by a potentiator.
Tezacaftor and elexacaftor are both classified as CFTR correctors. They work synergistically to improve the conformational stability of the CFTR protein, particularly for individuals with the F508del mutation, the most common CF-causing mutation. Elexacaftor and tezacaftor improve cellular processing and trafficking, which allows for more CFTR protein to reach the cell surface.[1] A potentiator, such as ivacaftor, is then required to enhance the channel opening probability (gating) of the CFTR protein at the cell surface.[1] The combined effect is an increased quantity and function of CFTR protein at the cell surface.[1]
Comparative Efficacy of Tezacaftor and Elexacaftor Based Combination Therapies
The primary measure of efficacy for CFTR modulators is the improvement in the percentage predicted forced expiratory volume in one second (ppFEV1) and the reduction in sweat chloride (SwCl) concentration. The following tables summarize data from key clinical trials comparing combination therapies containing tezacaftor and elexacaftor.
Table 1: Efficacy of Tezacaftor/Ivacaftor vs. Placebo in Patients Homozygous for F508del
| Outcome Measure | Tezacaftor/Ivacaftor | Placebo | Treatment Difference |
| Absolute Change in ppFEV1 | +4.0 percentage points | - | 4.0 (P<0.001) |
| Absolute Change in SwCl (mmol/L) | -9.5 | +1.0 | -10.5 (P<0.001) |
Data from the EVOLVE study.
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor vs. Tezacaftor/Ivacaftor in Patients Homozygous for F508del
| Outcome Measure | Elexacaftor/Tezacaftor/Ivacaftor | Tezacaftor/Ivacaftor | Least Squares Mean Treatment Difference |
| Mean change in ppFEV1 from baseline to week 24 | +11.2 percentage points | +1.0 percentage points | 10.2 percentage points (P<0.0001)[2] |
| Mean change in SwCl (mmol/L) from baseline to week 24 | -46.2 mmol/L | -3.4 mmol/L | -42.8 mmol/L (nominal p<0.0001)[2] |
| Mean change in CFQ-R respiratory domain score from baseline to week 24 | +17.1 points | +1.2 points | 15.9 points (P<0.0001) |
Data from a 24-week, multicentre, randomised, double-blind, active-controlled, phase 3b trial.
Comparative Safety and Tolerability
Table 3: Overview of Adverse Events
| Treatment Group | Most Common Adverse Events | Serious Adverse Events | Discontinuation due to Adverse Events |
| Elexacaftor/Tezacaftor/Ivacaftor | Headache, upper respiratory tract infection, abdominal pain, diarrhea | 6% of participants | 1% of participants (anxiety and depression) |
| Tezacaftor/Ivacaftor | Infective pulmonary exacerbation, cough | 16% of participants | 2% of participants (psychotic disorder, obsessive-compulsive disorder) |
Data from a 24-week, multicentre, randomised, double-blind, active-controlled, phase 3b trial.
Experimental Protocols
The following is a generalized workflow for a clinical trial evaluating the efficacy and safety of CFTR modulators.
Key Methodologies from a Phase 3b, Randomized, Controlled Trial
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial design is a robust method for comparing two active treatments.
-
Patient Population: Inclusion criteria typically specify age, genotype (e.g., homozygous for the F508del-CFTR mutation), and a baseline ppFEV1 within a certain range.
-
Intervention: Participants are randomly assigned to receive one of the treatment regimens being compared. Dosing is administered as per the study protocol.
-
Assessments:
-
Efficacy:
-
Spirometry (ppFEV1): Performed at baseline and subsequent study visits to measure changes in lung function.
-
Sweat Chloride Test: Conducted at baseline and specified time points to measure CFTR protein function.
-
Cystic Fibrosis Questionnaire-Revised (CFQ-R): A patient-reported outcome measure to assess respiratory symptoms.
-
-
Safety: Adverse events are monitored and recorded throughout the study. Laboratory tests (e.g., liver function tests) are performed at regular intervals.
-
-
Statistical Analysis: The primary endpoint is typically the mean change from baseline in ppFEV1. Statistical methods are used to compare the treatment effects between the groups.
Conclusion
The triple-combination therapy of elexacaftor/tezacaftor/ivacaftor has demonstrated superior efficacy in improving lung function and reducing sweat chloride concentration compared to the dual-combination therapy of tezacaftor/ivacaftor in patients homozygous for the F508del mutation. Both regimens were generally safe and well-tolerated. This comparative guide highlights the significant advancements in CFTR modulator therapies and provides a framework for evaluating future corrector candidates. The detailed experimental protocols and data presentation are intended to support ongoing research and development in the field of cystic fibrosis therapeutics.
References
A Comparative Guide to the Synergistic Effects of Vanzacaftor with Potentiators in Cystic Fibrosis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, vanzacaftor, when used in combination with a potentiator. This analysis is based on available preclinical and clinical trial data, offering an objective overview for researchers and professionals in the field of cystic fibrosis (CF) drug development. It is widely understood in the research community that "zatonacaftor" is likely a common misspelling for "vanzacaftor," and as such, this guide will proceed with data pertaining to vanzacaftor.
Introduction to CFTR Modulation and Synergy
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein. This protein is an ion channel responsible for chloride and bicarbonate transport across epithelial cell surfaces. In individuals with CF, this dysfunction results in thick, sticky mucus buildup in various organs, particularly the lungs.
CFTR modulator therapies aim to correct the underlying protein defect. These therapies often involve a combination of correctors and potentiators that work synergistically:
-
Correctors , such as vanzacaftor and tezacaftor, aid in the proper folding and trafficking of the mutated CFTR protein to the cell surface. Vanzacaftor and tezacaftor bind to different sites on the CFTR protein and have an additive effect in facilitating its cellular processing and trafficking.[1][2]
-
Potentiators , like deutivacaftor and ivacaftor, enhance the channel opening probability (gating) of the CFTR protein once it is at the cell surface, thereby increasing ion transport.[1][2]
The combination of these two classes of drugs results in a greater functional restoration of the CFTR protein than either agent alone, a phenomenon known as synergism.
The Rise of Vanzacaftor and Next-Generation Potentiators
Vanzacaftor (VX-121) is a novel CFTR corrector designed to be part of a triple combination therapy. This new regimen, often referred to as the "vanza triple," combines vanzacaftor and tezacaftor with a next-generation potentiator, deutivacaftor.[3] Deutivacaftor is a deuterated form of ivacaftor, a modification that can improve the drug's pharmacokinetic profile, potentially leading to a longer half-life and allowing for once-daily dosing.
Comparative Efficacy Data
Clinical trials have evaluated the efficacy of the vanzacaftor/tezacaftor/deutivacaftor combination, often in comparison to the current standard of care, the triple combination of elexacaftor/tezacaftor/ivacaftor. The primary endpoints in these studies typically include the change in the percentage of predicted forced expiratory volume in one second (ppFEV1) and the change in sweat chloride (SwCl) concentration, a direct measure of CFTR protein function.
Clinical Trial Data: Vanzacaftor Triple Combination vs. Elexacaftor Triple Combination
The following table summarizes key efficacy data from clinical trials comparing the vanzacaftor-based triple therapy to the elexacaftor-based triple therapy.
| Efficacy Endpoint | Vanzacaftor/Tezacaftor/Deutivacaftor | Elexacaftor/Tezacaftor/Ivacaftor | Study Population | Reference |
| Absolute Change in ppFEV1 from Baseline (percentage points) | Non-inferior to elexacaftor combination | - | Individuals with CF aged 12 years and older | |
| LS Mean Difference: 0.2 (95% CI: -0.7 to 1.1) | F/MF Genotype (SKYLINE 102) | |||
| LS Mean Difference: 0.2 (95% CI: -0.5 to 0.9) | Other responsive mutations (SKYLINE 103) | |||
| Absolute Change in Sweat Chloride from Baseline (mmol/L) | Superior to elexacaftor combination | Individuals with CF aged 12 years and older | ||
| LS Mean Difference: -8.4 (95% CI: -10.5 to -6.3) | F/MF Genotype (SKYLINE 102) | |||
| LS Mean Difference: -2.8 (95% CI: -4.7 to -0.9) | Other responsive mutations (SKYLINE 103) | |||
| Proportion of Patients with SwCl < 60 mmol/L | 86% | 77% | Pooled analysis (SKYLINE 102 & 103) | |
| Proportion of Patients with SwCl < 30 mmol/L (Carrier Level) | 31% | 23% | Pooled analysis (SKYLINE 102 & 103) |
F/MF: One F508del mutation and one minimal function mutation. LS Mean Difference: Least Squares Mean Difference. CI: Confidence Interval.
These data indicate that the vanzacaftor/tezacaftor/deutivacaftor combination is non-inferior in terms of lung function improvement and superior in restoring CFTR function as measured by sweat chloride reduction compared to the elexacaftor/tezacaftor/ivacaftor regimen.
Experimental Protocols
To assess the synergistic effects of CFTR modulators, several key in vitro and in vivo experiments are employed.
Ussing Chamber Assay
The Ussing chamber is a gold-standard in vitro technique to measure ion transport across epithelial tissues. It is crucial for evaluating the efficacy of CFTR correctors and potentiators.
Principle: This assay measures the short-circuit current (Isc), which is the net flow of ions across an epithelial monolayer. An increase in chloride secretion, stimulated by cAMP agonists and potentiated by CFTR modulators, is observed as an increase in Isc.
Detailed Protocol:
-
Cell Culture: Polarized epithelial cells (e.g., human bronchial epithelial cells from CF patients) are cultured on permeable supports until a confluent monolayer with high transepithelial electrical resistance is formed.
-
Corrector Incubation: Cells are incubated with the corrector(s) (e.g., vanzacaftor and tezacaftor) for 24-48 hours to allow for the rescue and trafficking of the mutant CFTR protein to the cell surface.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments, which are filled with a physiological Ringer's solution and maintained at 37°C.
-
Measurement:
-
The epithelial sodium channel (ENaC) is blocked with amiloride to isolate the chloride current.
-
CFTR is activated by adding a cAMP agonist, such as forskolin, to the basolateral side.
-
The potentiator (e.g., deutivacaftor) is then added to the apical side to assess its effect on the stimulated current.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
Patch Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity, providing insights into the channel's open probability and conductance.
Principle: A micropipette is used to isolate a small patch of the cell membrane containing one or more ion channels. The current flowing through these channels is then recorded.
Detailed Protocol:
-
Cell Preparation: Cells expressing the CFTR mutation of interest are used.
-
Pipette Preparation: A glass micropipette with a very small tip is prepared and filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal is formed.
-
Recording: In the "excised inside-out" configuration, the patch of the membrane is pulled away from the cell, exposing the intracellular side of the channel to the bath solution. This allows for the controlled application of ATP and protein kinase A (PKA) to activate the channel, as well as the potentiator being studied. The current flowing through the single CFTR channel is then recorded to determine its gating properties (open and closed times).
Sweat Chloride Test
The sweat chloride test is the primary diagnostic test for CF and is also used as a key endpoint in clinical trials to measure the in vivo functional response to CFTR modulators.
Principle: The test measures the concentration of chloride in sweat. Individuals with CF have a higher concentration of chloride in their sweat due to dysfunctional CFTR.
Detailed Protocol:
-
Sweat Stimulation: A small area of the forearm is cleaned, and two electrodes are placed on the skin. A gel containing pilocarpine, a sweat-inducing chemical, is applied under the electrodes. A mild electrical current is passed through the electrodes for about five minutes to drive the pilocarpine into the skin and stimulate the sweat glands.
-
Sweat Collection: The electrodes are removed, and the stimulated area is cleaned. A special sweat collection device is placed over the area to collect the sweat for about 30 minutes.
-
Analysis: The collected sweat is sent to a laboratory to measure the chloride concentration.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key pathways and processes.
References
An Independent Analysis of CFTR Modulator Therapies in Cystic Fibrosis
A comparative guide for researchers and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of thick and sticky mucus. This mucus buildup can result in progressive lung damage and other complications. The advent of CFTR modulator therapies has revolutionized the treatment of CF by targeting the underlying protein defect. This guide provides an independent validation and comparison of the leading CFTR modulator therapies, based on publicly available research and clinical trial data. While the initial request sought information on "zatonacaftor," no published data could be found for a compound under this name. Therefore, this guide focuses on the well-established and highly effective modulator combinations.
The primary alternatives in CFTR modulator therapy include combinations of correctors and potentiators. Correctors, such as elexacaftor and tezacaftor, aid in the proper folding and trafficking of the CFTR protein to the cell surface. Potentiators, like ivacaftor, enhance the opening probability of the CFTR channel, thereby increasing chloride ion transport. The triple combination of elexacaftor/tezacaftor/ivacaftor has demonstrated significant clinical benefit and is a central focus of this comparison.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of leading CFTR modulator therapies. These data highlight the significant improvements observed in lung function, nutritional status, and quality of life for individuals with specific CFTR mutations.
Table 1: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with at Least One F508del Allele
| Endpoint | Elexacaftor/Tezacaftor/Ivacaftor (through 24 weeks) | Placebo (through 24 weeks) | Mean Difference (95% CI) |
| Change in ppFEV1 from Baseline | +14.3 percentage points | - | 14.3 (12.1 to 16.4) |
| Change in Sweat Chloride from Baseline | -41.8 mmol/L | - | -41.8 (-45.2 to -38.4) |
| Change in CFQ-R Respiratory Domain Score from Baseline | +20.2 points | - | 20.2 (16.7 to 23.7) |
| Annualized Pulmonary Exacerbation Rate | 0.37 | 1.00 | Rate Ratio: 0.37 (0.25 to 0.55) |
ppFEV1: percent predicted forced expiratory volume in 1 second. A higher value indicates better lung function. Sweat Chloride: A diagnostic marker for CF. A lower value indicates improved CFTR function. CFQ-R Respiratory Domain Score: A patient-reported outcome measuring respiratory symptoms. A higher score indicates better quality of life.
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the mechanism of action of CFTR modulators and a typical workflow for evaluating their efficacy in clinical trials.
Signaling Pathway of CFTR Modulators
Caption: Mechanism of action for combination CFTR modulator therapy.
Experimental Workflow for a Phase 3 Clinical Trial
Caption: A typical workflow for a Phase 3 clinical trial of a CFTR modulator.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are based on the designs of pivotal Phase 3 clinical trials for elexacaftor/tezacaftor/ivacaftor.
Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
-
Objective: To assess changes in lung function.
-
Procedure: Spirometry was performed at screening, baseline, and specified time points throughout the trial (e.g., weeks 4, 8, 16, and 24). Patients were instructed to perform a maximal forced expiratory maneuver. The FEV1 value was recorded and expressed as a percentage of the predicted normal value for a person of the same age, sex, and height.
-
Data Analysis: The primary efficacy endpoint was the absolute change in ppFEV1 from baseline to a specified time point (e.g., week 4 or the average of week 4 and week 24).
Measurement of Sweat Chloride Concentration
-
Objective: To measure CFTR protein function.
-
Procedure: Sweat was collected using a standardized quantitative pilocarpine iontophoresis method. The sweat sample was then analyzed to determine the chloride concentration.
-
Data Analysis: The absolute change in sweat chloride concentration from baseline to a specified time point was calculated.
Assessment of the Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Domain Score
-
Objective: To evaluate patient-reported respiratory symptoms.
-
Procedure: The CFQ-R is a validated, disease-specific health-related quality of life questionnaire. Patients completed the questionnaire at baseline and specified follow-up visits. The respiratory domain score ranges from 0 to 100, with higher scores indicating fewer respiratory symptoms and better functioning.
-
Data Analysis: The absolute change in the CFQ-R respiratory domain score from baseline to a specified time point was determined.
The development of CFTR modulators, particularly the triple-combination therapy elexacaftor/tezacaftor/ivacaftor, represents a significant advancement in the treatment of cystic fibrosis for a large proportion of the patient population. The data presented in this guide, derived from rigorous clinical trials, demonstrate substantial improvements in lung function, CFTR function, and quality of life. The detailed experimental protocols provide a framework for understanding how these outcomes are measured and validated. While the search for novel therapies continues, the current landscape of CF treatment offers profound benefits to many individuals living with this chronic disease.
Zatonacaftor's Mechanism of Action: A Comparative Analysis of CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of zatonacaftor (GLPG2451), a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, with other CFTR modulators. The information presented is supported by experimental data to offer an objective analysis of its mechanism of action and performance.
Introduction to CFTR Modulation in Cystic Fibrosis
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein. This protein functions as a chloride ion channel in the epithelial cells of various organs, including the lungs and pancreas.[1][2] Defective CFTR protein leads to the production of thick, sticky mucus, resulting in a range of severe symptoms.[1][2]
CFTR modulator therapies aim to correct the function of the faulty CFTR protein. These therapies are categorized into two main classes:
-
Correctors: These small molecules, such as lumacaftor, tezacaftor, and elexacaftor, help the misfolded CFTR protein to fold correctly and traffic to the cell surface.[3]
-
Potentiators: These molecules, including this compound and ivacaftor, enhance the function of the CFTR protein that has reached the cell surface by increasing the probability of the channel being open.
Often, a combination of correctors and a potentiator is used to achieve a more significant clinical benefit, especially for patients with the common F508del mutation.
This compound (GLPG2451): A Novel CFTR Potentiator
This compound is an investigational CFTR potentiator developed to improve the function of the CFTR channel at the cell surface. Its primary mechanism of action is to enhance the transport of chloride ions by increasing the channel's open probability.
Comparative Efficacy of this compound
In vitro studies have demonstrated the potency and efficacy of this compound. When compared to ivacaftor (VX-770), a well-established CFTR potentiator, this compound has shown promising results.
| Compound | Assay Type | Cell Type | Target CFTR Mutant | EC50 (nM) | Efficacy (% of Ivacaftor) |
| This compound (GLPG2451) | TECC | G551D/F508del HBE | G551D | 675 | 147% |
| Ivacaftor (VX-770) | TECC | G551D/F508del HBE | G551D | N/A | 100% |
| This compound (GLPG2451) | YFP Halide Assay | Fischer Rat Thyroid (FRT) | G551D | Similar to Ivacaftor | 260% |
| Ivacaftor (VX-770) | YFP Halide Assay | Fischer Rat Thyroid (FRT) | G551D | N/A | 100% |
Data sourced from in vitro studies. HBE: Human Bronchial Epithelial; TECC: Transepithelial Clamp Circuit; YFP: Yellow Fluorescent Protein.
These findings suggest that this compound may have a different binding mechanism or a higher efficacy in potentiating certain CFTR mutations compared to ivacaftor.
Comparison with Other CFTR Modulator Therapies
The current standard of care for many individuals with CF involves combination therapies that include both correctors and a potentiator. The triple-combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor), has shown significant clinical benefits.
| Therapy | Modulator Class | Key Clinical Trial Findings (Change from Baseline) |
| This compound (in development) | Potentiator | Preclinical data shows significant activity in primary cells. |
| Kalydeco (ivacaftor) | Potentiator | ppFEV1: ↑ 10%, Sweat Chloride: ↓ 48 mmol/L |
| Orkambi (lumacaftor/ivacaftor) | Corrector + Potentiator | ppFEV1: ↑ 2.6-4.0%, Sweat Chloride: ↓ ~20 mmol/L |
| Symdeko (tezacaftor/ivacaftor) | Corrector + Potentiator | ppFEV1: ↑ 4.0-6.8%, Sweat Chloride: ↓ ~10 mmol/L |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | 2 Correctors + Potentiator | ppFEV1: ↑ 10-14.3%, Sweat Chloride: ↓ 41.8-45 mmol/L |
ppFEV1: Percent predicted forced expiratory volume in 1 second. Data is from various clinical trials and may not be directly comparable due to different patient populations and study designs.
Experimental Protocols
Ussing Chamber Assay for CFTR Function
A detailed protocol for a key experiment to validate the mechanism of action of CFTR potentiators is the Ussing chamber assay. This technique measures ion transport across epithelial tissues.
Objective: To measure the potentiation of CFTR-mediated chloride secretion by this compound in primary human bronchial epithelial (HBE) cells.
Materials:
-
Primary HBE cells cultured on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (to activate CFTR)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
This compound and other test compounds
Procedure:
-
Mount the HBE cell culture inserts in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.
-
Measure the baseline short-circuit current (Isc), which reflects net ion transport.
-
Add a CFTR activator, such as forskolin, to the basolateral side to stimulate CFTR activity.
-
Once a stable forskolin-stimulated Isc is achieved, add this compound to the apical side in increasing concentrations.
-
Record the change in Isc after the addition of the potentiator.
-
At the end of the experiment, add a CFTR-specific inhibitor to confirm that the measured current is CFTR-dependent.
Data Analysis: The increase in Isc following the addition of the potentiator is a measure of its efficacy. Dose-response curves can be generated to determine the EC50 of the compound.
Visualizing Mechanisms and Workflows
Signaling Pathway of CFTR Potentiation
Caption: this compound binds to the CFTR protein, increasing its open probability and enhancing chloride ion transport.
Experimental Workflow: Ussing Chamber Assay
Caption: Workflow for assessing CFTR potentiation using the Ussing chamber assay.
Logical Relationship of CFTR Modulators
Caption: Correctors and potentiators work synergistically in combination therapies to restore CFTR function.
References
A Comparative Guide to the Potency of Next-Generation CFTR Correctors
The advent of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). The triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI), marketed as Trikafta, has set a high benchmark for efficacy, significantly improving lung function and quality of life for individuals with at least one F508del mutation.[1] However, the scientific pursuit continues for therapies with even greater potency, improved safety profiles, and efficacy for a wider range of CFTR mutations. This guide provides a comparative analysis of next-generation CFTR corrector combinations that are advancing through the clinical pipeline, with a focus on supporting experimental data and methodologies.
Mechanism of Action: A Multi-pronged Approach
Effective CFTR modulation for the F508del mutation, the most common CF-causing variant, requires a combination of drugs that address different aspects of the protein's lifecycle. The F508del mutation causes the CFTR protein to misfold, preventing its escape from the endoplasmic reticulum and subsequent trafficking to the cell surface.[2]
-
Correctors: These small molecules partially rescue the folding and processing defect of F508del-CFTR, increasing the amount of protein that reaches the cell membrane.[3][4] Tezacaftor and elexacaftor are key correctors in the current standard of care.[5] Next-generation correctors like vanzacaftor aim to improve upon this function.
-
Potentiators: Once the CFTR channel is at the cell surface, potentiators increase the probability of the channel opening, thereby facilitating chloride ion transport. Ivacaftor is a highly effective potentiator.
-
Amplifiers: A newer class of modulator, amplifiers work to increase the amount of CFTR protein being synthesized by the cell, providing more substrate for correctors and potentiators to act upon.
This multi-faceted approach is visualized in the signaling pathway below.
Clinical Efficacy of Next-Generation Combinations
The next wave of CFTR modulators is dominated by new triple-combination therapies designed to offer superior efficacy or an improved dosing regimen compared to ETI. Below is a summary of clinical trial data for leading candidates.
Table 1: Comparative Clinical Trial Data for Next-Generation CFTR Modulator Combinations
| Combination Therapy | Company | Genotype | Absolute Change in ppFEV1 | Absolute Change in Sweat Chloride (SwCl) | Comparison Group | Trial Phase |
|---|---|---|---|---|---|---|
| Vanzacaftor/Tezacaftor/Deutivacaftor (VX-121/VX-561) | Vertex Pharmaceuticals | F/MF¹ | +13.3 to +13.8 percentage points | -42.8 to -49.5 mmol/L | Placebo | 2 |
| Vanzacaftor/Tezacaftor/Deutivacaftor (VX-121/VX-561) | Vertex Pharmaceuticals | F/F² | Not directly reported vs. placebo | -45.5 mmol/L (from pre-treatment) | Active (Tezacaftor/Ivacaftor) | 2 |
| Dirocaftor/Posenacaftor/Nesolicaftor (PTI-808/PTI-801/PTI-428) | Proteostasis Therapeutics | F/F² | +8 percentage points | -29 mmol/L | Placebo | 2 |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) (Benchmark) | Vertex Pharmaceuticals | F/MF¹ | +14.3 percentage points | -41.8 mmol/L | Placebo | 3 |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) (Benchmark) | Vertex Pharmaceuticals | F/F² | +10.0 percentage points | -42.8 mmol/L | Active (Tezacaftor/Ivacaftor) | 3 |
¹ F/MF: Heterozygous for F508del and a minimal function mutation. ² F/F: Homozygous for F508del.
Vertex's next-generation combination of vanzacaftor/tezacaftor/deutivacaftor is being developed as a once-daily regimen and has shown the potential to restore CFTR function to even higher levels than ETI. In vitro studies using human bronchial epithelial cells indicated that this combination could drive higher levels of chloride transport compared to ETI. Phase 3 trials are underway to directly compare the efficacy and safety of this new combination against Trikafta.
The combination from Proteostasis, which includes the amplifier nesolicaftor, also demonstrated significant improvements in lung function and sweat chloride concentration. Nesolicaftor works by increasing CFTR mRNA stability and translation, thereby boosting the amount of CFTR protein available for rescue by correctors.
Experimental Protocols
The potency and efficacy of CFTR correctors are quantified using specialized in vitro and ex vivo assays. These methods provide a functional readout of restored CFTR activity and are crucial for drug development and personalized medicine.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a robust method to measure CFTR function in a 3D cell culture model derived from patient stem cells. Organoids grown from rectal biopsies form hollow spheres where the apical membrane (where CFTR is located) faces the lumen. Activation of CFTR leads to chloride and water secretion into the lumen, causing the organoid to swell. The degree of swelling is a direct measure of CFTR function.
Methodology:
-
Organoid Culture: Intestinal crypts are isolated from patient rectal biopsies and cultured in a basement membrane matrix with specific growth media to form 3D organoids.
-
Plating for Assay: Established organoids (30-80 per well) are seeded into 96-well plates.
-
Corrector Incubation: The next-generation corrector compound(s) are added to the culture medium and incubated for 18-24 hours to allow for rescue and trafficking of the mutant CFTR protein to the cell surface.
-
Assay Initiation: Organoids are stained with a live-cell dye (e.g., Calcein Green). A baseline image is captured.
-
CFTR Activation: Forskolin, a direct adenylyl cyclase activator that increases intracellular cAMP levels, is added to the wells to open the CFTR channels. If a potentiator is being tested, it is added just before or with the forskolin.
-
Live-Cell Imaging: The plates are transferred to a confocal microscope equipped with an environmental chamber (37°C). Images are taken at regular intervals for 60-90 minutes to monitor the increase in organoid size.
-
Data Analysis: Image analysis software is used to calculate the area of the organoids at each time point. The total increase in area over time is quantified to determine the level of CFTR function. This swelling response is CFTR-dependent and correlates with clinical outcomes.
Ussing Chamber Assay
The Ussing chamber is an instrument used to measure epithelial ion transport by isolating an epithelial monolayer (e.g., cultured primary human bronchial epithelial cells) between two chambers. It allows for the precise measurement of the short-circuit current (Isc), which reflects the net ion transport across the epithelium. This technique is a gold standard for quantifying CFTR-mediated chloride secretion.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells from CF donors are cultured on permeable supports until they form a polarized and differentiated monolayer.
-
Corrector Incubation: Cells are incubated with the CFTR corrector(s) for 24-48 hours to promote F508del-CFTR trafficking to the apical membrane. A vehicle control (e.g., DMSO) is run in parallel.
-
Mounting: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, which are filled with a physiological Ringer's solution and maintained at 37°C.
-
Pharmacological Additions: A series of pharmacological agents are added sequentially to the chambers to isolate CFTR-dependent current:
-
Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin: Added to stimulate CFTR activity via cAMP.
-
Potentiator (Optional): Added to the apical side to test its effect on the corrector-rescued CFTR.
-
CFTRinh-172: A specific CFTR inhibitor is added at the end of the experiment to confirm that the measured current is CFTR-mediated. The decrease in current after adding the inhibitor represents the total CFTR-dependent current.
-
-
Data Analysis: The change in short-circuit current (ΔIsc) in response to forskolin and the potentiator is calculated. The efficacy of the corrector is determined by comparing the ΔIsc from the corrector-treated monolayer to the vehicle-treated control.
References
- 1. Cystic fibrosis: new challenges and perspectives beyond elexacaftor/tezacaftor/ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug Development Pipeline | CFF Clinical Trials Tool [apps.cff.org]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Zatonacaftor: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of investigational compounds like zatonacaftor is a critical component of laboratory operations and drug development. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from analogous cystic fibrosis transmembrane conductance regulator (CFTR) modulators, such as tezacaftor and ivacaftor, provides a framework for its proper disposal.
For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide outlines the essential procedures for the proper disposal of this compound, drawing upon best practices for similar pharmaceutical compounds.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures. The following PPE should be worn:
| Personal Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety goggles or glasses with side shields |
| Lab Coat | Standard laboratory coat |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Containment: Prevent the further spread of the spilled material.
-
Absorption: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place the contained material into a clearly labeled, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
Step-by-Step Disposal Protocol for this compound
The primary recommendation for the disposal of this compound, based on information for similar compounds, is to engage a licensed professional waste disposal service.[1]
1. Waste Segregation and Collection:
-
Collect this compound waste separately from other laboratory waste streams.
-
Use a designated, well-labeled, and securely sealed container for collection.
2. Disposal Method:
-
The preferred method of disposal is incineration by a licensed hazardous material disposal company.[1][2] This ensures the complete destruction of the compound.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
3. Regulatory Compliance:
-
All disposal activities must be in strict accordance with local, state, and federal regulations for pharmaceutical waste.[4]
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is outlined below, emphasizing the critical decision points and required actions.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided here is based on the disposal procedures for similar chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.
References
Essential Safety and Handling Protocols for Zatonacaftor
Disclaimer: Publicly available safety data for a compound specifically named "Zatonacaftor" is limited. The following guidance is based on the safety data sheets (SDS) for Tezacaftor (VX-661), a structurally related compound often used in combination therapies. Researchers should always consult the specific safety data sheet provided with their product and perform a risk assessment before handling any chemical.
This document provides essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Required Personal Protective Equipment |
| Handling Solid Compound | Gloves: Chemical-resistant nitrile gloves (complying with ASTM D-6978-(05)-13 standard)[1]. Gown: Impervious, fire/flame resistant lab coat or gown[2][3]. Eye Protection: Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US))[2][3]. Respiratory Protection: NIOSH-approved N100 or CEN-approved FFP3 particulate respirator, especially if dust formation is likely. |
| Preparing Solutions | Gloves: Chemical-resistant nitrile gloves. Gown: Impervious lab coat or gown. Eye Protection: Tightly fitting safety goggles with side-shields. Respiratory Protection: Use within a certified chemical fume hood. |
| Accidental Spill Cleanup | Gloves: Chemical-resistant nitrile gloves. Gown: Impervious, disposable gown. Eye Protection: Tightly fitting safety goggles with side-shields. Respiratory Protection: Full-face supplied air respirator if spill is large or in a poorly ventilated area. |
Experimental Protocols
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a laboratory fume hood or other appropriate local exhaust ventilation to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
Safe Handling Procedures:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
-
Inspect gloves prior to use to ensure their integrity.
Disposal Plan
Waste Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with all federal, state, and local regulations.
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.
-
The compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the chemical waste.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.
-
Remove contaminated clothing and wash it before reuse.
-
Consult a physician if irritation develops or persists.
In Case of Eye Contact:
-
Rinse cautiously with water for at least 15 minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
If breathing has stopped, give artificial respiration. Avoid mouth-to-mouth resuscitation.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Rinse mouth with water.
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Call a physician or Poison Control Center immediately.
In Case of a Spill:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment as outlined in the table above.
-
Avoid breathing vapors, mist, or gas.
-
Prevent further leakage or spillage if it is safe to do so.
-
Cover the spill with an inert absorbent material (e.g., diatomite, universal binders).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly to remove residual contamination.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
